Product packaging for Naloxone Hydrochloride(Cat. No.:CAS No. 357-08-4)

Naloxone Hydrochloride

Cat. No.: B000650
CAS No.: 357-08-4
M. Wt: 363.8 g/mol
InChI Key: RGPDIGOSVORSAK-STHHAXOLSA-N
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Description

Naloxone Hydrochloride: A Potent Opioid Receptor Antagonist for Research this compound is a synthetic opioid antagonist and a critical research tool for investigating the endogenous opioid system. As a competitive antagonist, it exhibits the highest affinity for the μ-opioid receptor (MOR), with additional activity at κ (KOR) and δ (DOR) opioid receptors . Its primary research value lies in its ability to rapidly and selectively reverse the effects of opioid receptor agonists, making it indispensable for receptor mapping, signal transduction studies, and validating the opioid-mediated mechanisms of physiological effects in experimental models . Key Research Applications: • Mechanism of Action Studies: To competitively block or reverse the effects of opioid agonists, facilitating the study of receptor function and occupancy . • Control Compound: Serves as a negative control in experiments designed to confirm that observed effects are specifically mediated through opioid receptors. • Neuropharmacology Research: Used to explore the role of opioid pathways in pain, addiction, respiration, and mood disorders . • Biochemical Assays: Utilized in receptor binding assays to determine specificity and affinity of novel opioidergic compounds. Chemical & Pharmacological Profile this compound is a synthetic congener of oxymorphone, differing by the replacement of the N-methyl group with an N-allyl group . It is an essentially pure antagonist, meaning it lacks the agonistic activity characteristic of some other opioid antagonists . When administered in the absence of opioids, it exhibits minimal pharmacological activity, underscoring its specificity as a research tool . Handling & Usage Note: This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices. Specifications • Chemical Formula: C₁₉H₂₁NO₄ • HCl • CAS Number: Available on the Certificate of Analysis. • Purity: ≥98% (HPLC) • Form: White to off-white powder • Solubility: Soluble in water, dilute acids, and strong alkali

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClNO4 B000650 Naloxone Hydrochloride CAS No. 357-08-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDIGOSVORSAK-STHHAXOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

465-65-6 (Parent)
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70957097
Record name Naloxone hydrochloride
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Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357-08-4
Record name Naloxone hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naloxone hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
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Record name NALOXONE HYDROCHLORIDE
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Mechanisms of Action and Receptor Pharmacology of Naloxone Hydrochloride

Opioid Receptor Binding Kinetics and Affinities

Naloxone (B1662785) hydrochloride functions as a non-selective and competitive opioid receptor antagonist. wikipedia.orgbiocrick.com Its pharmacologically active form is the (−)-naloxone isomer. wikipedia.org The binding affinity of naloxone is highest for the μ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR), and then the κ-opioid receptor (KOR). wikipedia.org

Naloxone hydrochloride demonstrates a high affinity for the μ-opioid receptor (MOR), acting as a competitive antagonist. nih.govhellobio.com This strong binding affinity allows it to effectively displace MOR agonists, such as morphine and fentanyl, from the receptor sites. hhs.govnih.govfigshare.com The binding affinity of naloxone to the MOR is approximately 1 nM. nih.gov Studies have shown that naloxone exhibits rapid association and dissociation kinetics at the MOR. nih.gov The in vitro half-life for the dissociation of the naloxone-MOR complex is less than one minute. nih.gov This rapid off-rate is a key factor in its pharmacological profile. Some research also suggests that naloxone may act as a partial inverse agonist at the MOR, meaning it can reduce the receptor's basal activity in the absence of an agonist. drugbank.comwikipedia.org

This compound also acts as an antagonist at the δ-opioid receptor (DOR), although its binding affinity is lower than for the MOR. wikipedia.orgresearchgate.net As a competitive antagonist, it can block the effects of DOR agonists. drugbank.com The binding affinity (Ki) of naloxone for the DOR has been reported to be in the range of 17 nM to 95 nM, demonstrating a significantly lower affinity compared to its interaction with the MOR. wikipedia.orgnih.gov

At the κ-opioid receptor (KOR), this compound functions as a competitive antagonist. hellobio.comdrugbank.com Its affinity for the KOR is generally considered to be lower than for the MOR but may be comparable to or slightly higher than its affinity for the DOR. wikipedia.orgresearchgate.net Reported binding affinity (Ki) values for the KOR range from approximately 2.5 nM to 16 nM. wikipedia.orgnih.gov This interaction allows naloxone to reverse the effects of KOR agonists. pfizer.com

This compound is classified as a non-selective antagonist because it binds to all three major opioid receptor types (μ, κ, and δ). wikipedia.orgbiocrick.com The principle of its action is competitive antagonism, which means it competes with opioid agonists for the same binding sites on the opioid receptors. hhs.govbiocrick.com Because naloxone has a high affinity for these receptors, it can displace agonists, but it does not activate the receptor to produce a pharmacological response. biocrick.comdroracle.ai This competitive binding effectively blocks the receptor, preventing the body from responding to both endogenous endorphins and exogenous opioids. wikipedia.orgwikipedia.org The result is a parallel rightward shift in the dose-response curves of opioid agonists, a hallmark of competitive antagonism. biocrick.comnih.gov

Molecular and Cellular Mechanisms of Opioid Receptor Dissociation and Reversal

The therapeutic effect of this compound stems from its ability to rapidly dissociate opioid agonists from their receptors. At a molecular level, naloxone's binding to the opioid receptor induces a conformational state that is non-productive for signaling. Due to its competitive nature, the presence of a sufficient concentration of naloxone will lead to the displacement of the agonist from the receptor's binding pocket. nih.govfigshare.com

The reversal of opioid effects is dependent on the relative affinities and concentrations of both the agonist and naloxone, as well as their respective dissociation rates (residence times) from the receptor. nih.govfigshare.com Opioids with very high affinity and slow dissociation rates, such as buprenorphine, may require larger or repeated doses of naloxone for effective reversal. pfizer.com Computational molecular dynamics simulations are being used to better understand the dissociation pathways and kinetics of various opioids from the mu-opioid receptor, which can help in assessing the effectiveness of naloxone. nih.govfigshare.comfda.gov

Investigation of this compound’s Lack of Intrinsic Agonistic Activity

Naloxone is considered a pure opioid antagonist, meaning it exhibits little to no intrinsic agonistic (morphine-like) activity. hhs.govpfizer.comnih.gov When administered in the absence of opioids, it produces minimal to no pharmacological effects. hhs.govpfizer.comdroracle.ai This lack of agonism is a critical feature, as it does not produce the effects typical of opioids, such as analgesia, euphoria, or respiratory depression. hhs.govnih.gov

However, some studies under specific experimental conditions have suggested that naloxone may not be completely devoid of activity. Research using Chinese hamster ovary (CHO) cells transfected with cloned opioid receptors showed that naloxone could produce a partial agonist effect at μ- and κ-opioid receptors, observed as a reduction in forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation. nih.gov This effect was mediated by pertussis toxin-sensitive G proteins. nih.gov Additionally, some literature describes naloxone as a partial inverse agonist, particularly at the MOR, which implies it can reduce a receptor's constitutive activity below its basal level. wikipedia.org Despite these findings, in a clinical and whole-organism context, naloxone's predominant and defining characteristic is its pure competitive antagonism without significant agonist effects. hhs.govnih.gov

Impact on Endogenous Opioid Systems

This compound exerts a significant influence on the body's endogenous opioid system, which plays a crucial role in modulating pain, stress, and mood. This system comprises endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins, and their corresponding receptors. Naloxone functions as a pure, competitive antagonist, primarily at the mu (µ)-opioid receptor (MOR), but also at the kappa (κ)-opioid receptor (KOR) and delta (δ)-opioid receptor (DOR), albeit with lower affinity wikipedia.orgpfizer.com.

By binding to these receptors without activating them, naloxone displaces endogenous opioids, thereby blocking their physiological effects wikipedia.orgmedlineplus.govyoutube.com. This competitive antagonism is the cornerstone of its mechanism. In the absence of exogenous opioids, the administration of naloxone can unmask the continuous, baseline activity of the endogenous opioid system. For instance, naloxone has been demonstrated to block the pain-lowering effects of naturally produced endorphins wikipedia.org. This is evident in studies where naloxone can prevent the analgesic response to placebos, a response believed to be mediated in part by the activation of the body's µ-opioid endorphin system wikipedia.org.

Research in humans has shown that blocking endogenous opioid neurotransmission with naloxone can alter physiological and psychological states. High doses of naloxone administered to healthy volunteers, devoid of exogenous opioids, were found to increase self-ratings of tension, anxiety, anger, and hostility, suggesting that the endogenous opioid system is involved in the daily modulation of mood and feelings of well-being nih.gov. Furthermore, naloxone administration was associated with dose-dependent increases in systolic blood pressure and respiratory rate, indicating that endogenous opioids have a tonic, modulatory role in cardiovascular and respiratory functions nih.gov.

Studies investigating the role of the endogenous opioid system in stress and learning have also utilized naloxone. In a human fear-conditioning paradigm, naloxone was found to enhance the acquisition of conditioned fear nih.gov. It blocked the development of conditioned hypoalgesia (a reduced pain response due to conditioning), leading to more sustained responses to painful stimuli. This suggests an inhibitory role for the endogenous opioid system in fear acquisition, a process that is disrupted by naloxone nih.gov. The drug's action in these studies points to a complex interplay where endogenous opioids, by providing a baseline level of analgesia and emotional regulation, are essential for normal adaptive responses to stress and pain. When this system is blocked by naloxone, there is a heightened response to aversive stimuli nih.gov.

Table 1: this compound Receptor Binding Affinity

Receptor Type Binding Affinity (Ki) Role of Endogenous Ligands
Mu (µ)-opioid receptor (MOR) Highest (~1 nM) nih.gov Endorphins; involved in analgesia, euphoria, respiratory regulation
Delta (δ)-opioid receptor (DOR) Moderate Enkephalins; involved in analgesia, mood regulation
Kappa (κ)-opioid receptor (KOR) Lowest Dynorphins; involved in analgesia, dysphoria, stress responses

Neurobiological Effects Beyond Opioid Receptor Antagonism

While the primary mechanism of this compound is competitive antagonism at opioid receptors, research has uncovered neurobiological effects that extend beyond this direct action, often as a downstream consequence of opioid system blockade. These effects highlight the intricate integration of the opioid system with other neurotransmitter and physiological pathways.

One significant area of research involves the interaction between the opioid and non-opioid pain control systems. Studies in animal models suggest that chronic administration of naloxone, by persistently blocking endogenous opioid-mediated analgesia, can lead to the activation of a secondary, non-opioid pain control system unsw.edu.au. This paradoxical finding, where an opioid antagonist induces analgesia, is hypothesized to result from a compensatory response to the sustained blockade of natural pain relief mechanisms unsw.edu.au. This suggests a reciprocal relationship where the inhibition of one pain-modulating system can lead to the upregulation of another.

Furthermore, evidence points to a complex interaction between the central nervous system's noradrenergic and opioid systems nih.gov. The administration of naloxone can influence noradrenergic activity, which is implicated in arousal, stress, and anxiety. The anxiety and heightened stress responses observed in subjects given naloxone may be partly mediated by these interactions, in addition to the direct blockade of the mood-regulating effects of endorphins nih.gov.

In the context of psychological dependence, naloxone's effects extend to the modulation of dopamine (B1211576) release in the brain's reward pathways. While exogenous opioids cause a surge in dopamine in areas like the nucleus accumbens, leading to euphoria, naloxone can block this effect nih.gov. Research has demonstrated that naloxone can dose-dependently antagonize the dopamine release induced by µ-opioid receptor agonists like oxycodone nih.gov. This action is a direct consequence of opioid receptor blockade but has profound neurobiological effects on the reward system, which is central to addiction.

Finally, naloxone's blockade of endogenous opioids has been shown to impact motivated behavior. In animal studies, non-selective opioid receptor antagonism with naloxone reduced highly reinforcing behaviors, such as wheel running, more significantly than selective µ-opioid receptor antagonists bohrium.com. This suggests that the rewarding effects of natural behaviors are modulated by multiple opioid receptor types and that naloxone's broad-spectrum antagonism can diminish motivation for these activities bohrium.com.

Table 2: Observed Neurobiological Effects of this compound

Effect Putative Mechanism Associated Neurotransmitter/System
Activation of non-opioid pain control systems Compensatory response to chronic blockade of endogenous opioid-mediated analgesia unsw.edu.au Non-opioid pain pathways
Modulation of mood and anxiety Blockade of endorphin effects and interaction with noradrenergic pathways nih.gov Noradrenergic system
Attenuation of reward pathways Blockade of opioid-induced dopamine release in the nucleus accumbens nih.gov Dopaminergic system
Reduction in motivated behavior Antagonism at multiple opioid receptor types involved in natural reward bohrium.com Endogenous opioid system

Pharmacokinetic and Pharmacodynamic Research of Naloxone Hydrochloride

Absorption and Distribution Studies

Systemic Exposure Across Administration Routes

The systemic exposure to naloxone (B1662785) hydrochloride is highly dependent on the route of administration. Intravenous (IV) administration results in the most rapid onset of action, generally within one to two minutes, as it provides 100% bioavailability. nih.govdrugs.comstarship.org.nz Intramuscular (IM) and subcutaneous (SC) injections also provide rapid absorption, with an onset of action within two to five minutes. hhs.govems1.com The bioavailability of intranasal (IN) naloxone is approximately 42-51% relative to IM administration. nih.govohtn.on.canih.govdrugbank.comresearchgate.net

The time to reach maximum plasma concentration (Tmax) varies with the administration route. For IV administration, peak plasma concentrations are achieved within minutes. ontosight.ai The median Tmax for IM injection is approximately 15 to 30 minutes. ontosight.aitandfonline.com Intranasal administration also results in rapid absorption, with a median Tmax reported to be between 15 and 30 minutes. nih.goveuropa.eu

Interactive Data Table: Pharmacokinetic Parameters of Naloxone by Administration Route

Administration Route Bioavailability Time to Maximum Concentration (Tmax) Onset of Action
Intravenous (IV) 100% 2-3 minutes ontosight.ai 1-2 minutes nih.govstarship.org.nz
Intramuscular (IM) High 15-30 minutes ontosight.aitandfonline.com 2-5 minutes hhs.govems1.com
Subcutaneous (SC) High 15-30 minutes ontosight.ai 2-5 minutes ems1.com
Intranasal (IN) ~50% nih.govnih.gov 15-30 minutes nih.goveuropa.eu 8-13 minutes ems1.com

Blood-Brain Barrier Permeability and Central Nervous System Concentrations

Naloxone hydrochloride readily crosses the blood-brain barrier to exert its effects on the central nervous system (CNS). drugbank.comontosight.ainih.gov Studies using positron emission tomography (PET) have demonstrated significant mu-opioid receptor (MOR) occupancy in the brain following naloxone administration. A 2 mg intravenous dose can lead to 80% MOR blockade in the brain within 5 minutes. wikipedia.org The concentration of naloxone in the brain is a critical factor for its efficacy in reversing opioid-induced respiratory depression. Research has shown that naloxone can completely block all three major opioid receptors in the CNS at sufficient doses. nih.gov In vitro studies on human brain tissue have also demonstrated the metabolism of naloxone within the brain, specifically its glucuronidation. nih.gov

Placental Transfer Studies

Research has confirmed that this compound crosses the placenta after administration to the mother. nih.govdrugs.comems1.compfizer.com Studies measuring naloxone concentrations in maternal and umbilical cord blood have shown rapid transfer of the drug to the fetus following intravenous injection to the mother, with therapeutic concentrations potentially reached in the fetus within one to two minutes. nih.govfda.gov

One prospective observational cohort study involving pregnant women receiving sublingual buprenorphine/naloxone found a strong positive correlation (Spearman's ρ = 0.89) between maternal and newborn cord blood naloxone concentrations. nih.govresearchgate.netnih.gov Although naloxone and its metabolites are transferred to the fetus, the quantity is considered minimal. nih.govresearchgate.netnih.gov The mean plasma half-life of naloxone in neonates has been observed to be approximately 3.1 hours. drugs.compfizer.com

Plasma Protein Binding Characteristics

This compound exhibits relatively weak binding to plasma proteins. drugs.compfizer.com The primary binding protein is albumin, although significant binding to other plasma constituents also occurs. drugs.compfizer.comfda.govfda.gov The extent of plasma protein binding is approximately 45%. drugbank.com This weak binding contributes to its rapid distribution throughout the body and its ability to cross physiological barriers like the blood-brain barrier and the placenta. nih.govdrugbank.compfizer.com

Metabolism and Excretion Pathways

Glucuronide Conjugation

The primary metabolic pathway for this compound is glucuronide conjugation in the liver. nih.govdrugs.comwikipedia.orgpfizer.com This process involves the attachment of a glucuronic acid moiety to the naloxone molecule, resulting in the formation of its major and pharmacologically inactive metabolite, naloxone-3-glucuronide (B1512897) (N3G). drugs.comontosight.ainih.govpfizer.comcymitquimica.com This conjugation significantly increases the water solubility of naloxone, facilitating its excretion. cymitquimica.com

Besides the liver, studies have indicated that glucuronidation of naloxone can also occur in the human brain. nih.gov The formation of N3G is a rapid process. nih.gov Following administration, a significant portion of the drug is excreted in the urine as metabolites. Approximately 25% to 40% of a dose is excreted in the urine within 6 hours, around 50% within 24 hours, and up to 60-70% within 72 hours. nih.govdrugs.comhhs.govpfizer.comfda.gov

Metabolite Identification and Activity (e.g., Naloxone-3-glucuronide, Noroxymorphone (B159341), Naloxol)

This compound is extensively metabolized in the liver, primarily through glucuronide conjugation. pfizer.comfda.govmedicines.org.ukhhs.gov The main metabolite produced is naloxone-3-glucuronide. pfizer.comfda.govhhs.govncats.io Other metabolites that have been identified include noroxymorphone and naloxol. drugbank.com The process of metabolism also involves N-dealkylation and the reduction of the 6-keto group, which is then followed by conjugation. hhs.gov These metabolites are then excreted from the body, primarily in the urine. pfizer.comfda.govdrugbank.comnih.gov

The activity of these metabolites varies:

Naloxone-3-glucuronide: This major metabolite is considered inactive. binasss.sa.cr Research in morphine-dependent rats has shown that when administered orally, naloxone-3-glucuronide can induce delayed diarrhea and milder, delayed withdrawal behaviors compared to naloxone. rndsystems.comtocris.com

Noroxymorphone: This metabolite is an opioid agonist with potent activity at the μ-opioid receptor. wikipedia.org However, it has a limited ability to cross the blood-brain barrier, resulting in minimal analgesic effects. wikipedia.org While noroxymorphone itself has opioid activity, its precursor, oxycodone, is metabolized into noroxycodone and then noroxymorphone. mdpi.comnih.gov

Naloxol: This metabolite exists in two isomeric forms, α-naloxol and β-naloxol. wikipedia.org α-naloxol is a human metabolite of naloxone. wikipedia.org Both forms are considered opioid antagonists. wikipedia.orgnih.gov Studies have indicated that the potency of 6-alpha-naloxol relative to naloxone can change over time after administration. nih.gov

Elimination Half-Life Across Populations and Administration Routes

The elimination half-life of this compound, a measure of how long it takes for the drug concentration in the body to be reduced by half, varies depending on the route of administration and the patient population.

After parenteral (injected) administration, the plasma half-life is approximately 1 to 1.5 hours in adults. medicines.org.ukhpra.ie Other studies in adults report a serum half-life ranging from 30 to 81 minutes, with a mean of about 64 minutes. pfizer.comfda.gov The half-life is influenced by the specific formulation and route. For instance, the half-life of an intramuscular injection is around 1.24 hours, while intranasal spray formulations can have a longer half-life, ranging from approximately 1.8 to 2.7 hours. drugbank.comnih.govdrugs.com

In neonatal populations, the mean plasma half-life is longer, observed to be approximately 3.1 hours. pfizer.comfda.govmedicines.org.uk This difference highlights the variations in drug metabolism and elimination between different age groups.

PopulationAdministration RouteMean Half-Life (hours)Source
AdultsParenteral (general)1 - 1.5 medicines.org.ukhpra.ie
AdultsSerum0.5 - 1.35 (mean 1.07) pfizer.comfda.gov
AdultsIntramuscular (IM)1.24 - 1.9 drugbank.comdrugs.com
AdultsIntranasal (IN)1.8 - 2.7 drugbank.comdrugs.com
NeonatesParenteral~3.1 pfizer.comfda.govmedicines.org.uk

Renal and Hepatic Clearance Research

This compound is primarily cleared from the body through metabolism in the liver. pfizer.comfda.govmedicines.org.uk The main metabolic pathway is glucuronide conjugation. pfizer.comfda.govmedicines.org.uk The resulting metabolites are then excreted in the urine. pfizer.comfda.govnih.gov Approximately 25% to 40% of a dose is excreted as metabolites in the urine within 6 hours, around 50% within 24 hours, and 60% to 70% within 72 hours. pfizer.comfda.govdrugbank.comfda.gov

The total body clearance of naloxone is high, with one source citing it as 22 ml/min/kg. medicines.org.uk Another source gives a clearance rate of 2500 L/day. drugbank.com

While the liver is the primary site of metabolism, the safety and effectiveness of naloxone in patients with impaired renal or hepatic function have not been established through well-controlled clinical trials. pfizer.comfda.govmedicines.org.uk Therefore, caution is advised when administering the drug to individuals with liver disease or renal insufficiency. pfizer.comfda.govmedicines.org.uknsw.gov.au Elderly patients may also have a greater frequency of decreased hepatic or renal function, which can lead to higher systemic exposure to naloxone. fda.gov

Pharmacodynamic Modeling and Dose-Response Relationships

Relationship Between Plasma Concentration and Opioid Reversal

The relationship between the plasma concentration of naloxone and the reversal of opioid effects is a critical aspect of its clinical use. The effectiveness of naloxone is dependent on achieving a sufficient concentration at the opioid receptors to displace the opioid agonist. frontiersin.org

Studies have shown a direct correlation between naloxone plasma levels and the degree of μ-opioid receptor blockade. frontiersin.org For example, one study in rhesus monkeys demonstrated that higher intramuscular doses of naloxone led to greater occupancy of μ-opioid receptors in the brain. frontiersin.org The time to reach peak plasma concentration (Tmax) varies by administration route, with intranasal administration showing a similar Tmax to intramuscular injection. ohtn.on.ca

Pharmacokinetic modeling suggests that higher plasma concentrations of naloxone, achieved through higher doses, are associated with a more rapid decrease in μ-opioid receptor occupancy by potent opioids like fentanyl. frontiersin.orgplos.org This is crucial for reversing the life-threatening respiratory depression caused by opioid overdose. fda.govosti.gov However, the exact plasma concentration required for reversal can vary significantly between individuals and depends on the type and amount of opioid used. nih.gov

Receptor Occupancy Studies (e.g., PET imaging)

Positron Emission Tomography (PET) imaging has been instrumental in studying the in-vivo receptor occupancy of naloxone. Using radioligands like [11C]carfentanil, a selective μ-opioid receptor agonist, researchers can visualize and quantify the extent to which naloxone binds to and blocks these receptors in the brain. nih.govoup.com

PET studies have demonstrated that intranasal naloxone rapidly occupies brain μ-opioid receptors in healthy volunteers. nih.gov One study estimated that 2 mg and 4 mg intranasal doses resulted in peak receptor occupancies of 67% and 85%, respectively. nih.gov The half-life of this occupancy was estimated to be around 100 minutes. nih.gov

These studies have also been used to compare the blocking effects of naloxone with other antagonists and to investigate potential sex differences in receptor occupancy. upenn.edumedrxiv.org For instance, one study found that naloxone blockade reduced μ-opioid receptor availability in key brain regions by 40-50%. medrxiv.org PET imaging provides a powerful tool for understanding the direct pharmacodynamic effects of naloxone at its target site. oup.commdpi.com

Quantitative Frameworks for Opioid Receptor Antagonist Dosing

Quantitative frameworks, often utilizing systems pharmacology models, have been developed to evaluate and optimize dosing strategies for opioid antagonists like naloxone. fda.govnih.gov These models integrate various data points, including pharmacokinetics, receptor binding kinetics, and physiological responses, to simulate the complex interaction between opioids and their antagonists. fda.govosti.gov

These models provide a robust method for assessing how different dosing regimens of naloxone can reverse opioid-induced respiratory depression, especially in the context of new and potent synthetic opioids for which clinical data may be limited. fda.gov For example, a quantitative systems pharmacology (QSP) model was used to predict the interaction between naloxone and fentanyl at the μ-opioid receptor. plos.orgnih.gov The model showed that while a 2 mg intramuscular dose of naloxone was effective at lower fentanyl exposure levels, higher doses (5 mg and 10 mg) were needed to rapidly reduce receptor occupancy at higher fentanyl concentrations. nih.gov

Such quantitative frameworks are critical for informing clinical practice and public health strategies, helping to determine the most effective naloxone doses needed to counteract the effects of various opioids. osti.gov

Translational Models for Predicting Response

Translational models are crucial in predicting the clinical response to this compound, particularly in scenarios where direct clinical trials are challenging or unethical, such as in community-based opioid overdose events. nih.govnih.gov These models bridge the gap between preclinical data and human outcomes by integrating various datasets to simulate the complex interactions within the body. nih.gov

A significant development in this field is a mechanistic translational model that combines several key components to evaluate the effectiveness of this compound in reversing opioid-induced respiratory depression. nih.govosti.gov The framework of this model incorporates:

Pharmacokinetics: It uses compartment models to translate the doses of both opioid agonists (like fentanyl) and antagonists (this compound) into their respective free concentrations in the effective compartment of the body. nih.govresearchgate.net

Receptor Binding Kinetics: The model simulates the competitive binding interaction between the opioid and this compound at the µ-opioid receptor (MOR). nih.govnih.gov The effect of this compound is dependent on the pharmacological characteristics of the opioid it is displacing, such as the agonist's dissociation rate from the MOR. nih.gov

Physiology: It integrates data on human respiratory and circulatory physiology to predict system-level outcomes like respiratory depression and the potential for hypoxia-induced cardiac arrest. nih.govosti.gov

Research utilizing these models has yielded detailed findings on predicting the response to this compound, especially in the context of potent synthetic opioids. nih.gov For instance, simulations have shown that carfentanil is more difficult to reverse than fentanyl, which is likely due to its substantially slower dissociation kinetics from the µ-opioid receptor. nih.govosti.gov

Quantitative systems pharmacology models have been used to predict the interaction between this compound and fentanyl at the receptor level. plos.org These models estimate the time required for different doses of this compound to reduce the µ-opioid receptor occupancy by fentanyl to 50%, a level associated with the clinical reversal of opioid toxicity. plos.orgfrontiersin.org The predictions show a clear dose-dependent effect of this compound in displacing fentanyl from the receptors. plos.org

Predicted Time to Reduce Fentanyl Mu-Opioid Receptor (MOR) Occupancy to 50% with Intramuscular (IM) this compound plos.orgfrontiersin.org
Fentanyl Plasma Concentration (Peak)This compound IM DoseTime to Reduce Fentanyl MOR Occupancy to 50% (minutes)
25 ng/mL2 mg3
50 ng/mL2 mg10
50 ng/mL5 mg4
50 ng/mL10 mg3.04
75 ng/mL2 mgFailed to reach 50% reduction
75 ng/mL5 mg5.68
75 ng/mL10 mg3.76

These translational models have also been expanded to compare the efficacy of different opioid antagonists. nih.gov In simulations comparing intranasal this compound to intranasal nalmefene (B1676920) hydrochloride for reversing synthetic opioid overdose, the model predicted the percentage of cardiac arrests in a virtual population of 2,000 chronic opioid users. nih.govfrontiersin.org The results indicated that under the simulated conditions, intranasal nalmefene led to a greater reduction in the incidence of cardiac arrest compared to intranasal this compound. nih.govresearchgate.net

Simulated Cardiac Arrest Incidence in Chronic Opioid Users Following Fentanyl Overdose and Antagonist Rescue nih.govresearchgate.net
Overdose ScenarioAntagonist AdministeredPredicted Cardiac Arrest Rate (95% Confidence Interval)
Fentanyl (1.63 mg IV)No Rescue52.1% (47.3-56.8)
Fentanyl (1.63 mg IV)4 mg Intranasal this compound19.2% (15.5-23.3)
Fentanyl (1.63 mg IV)3 mg Intranasal Nalmefene Hydrochloride2.2% (1.0-3.8)

Animal studies form a foundational component of the data used in these translational frameworks. nih.gov While animal reproduction studies are not always predictive of human response, they are a necessary step in development. fda.govpfizer.commedsafe.govt.nz For example, pharmacokinetic and efficacy data from rat models have been used to test and validate new this compound formulations and delivery systems before modeling their potential in humans. nih.gov The successful correlation between rat efficacy and monkey pharmacokinetics for a naloxone prodrug suggests a strong potential for successful human translation. nih.gov

Preclinical Research and Experimental Models

In Vitro Studies on Receptor Binding and Antagonism

In vitro research has been fundamental in elucidating the interaction of naloxone (B1662785) hydrochloride with opioid receptors. Radioligand binding assays are a primary method used to determine the affinity of naloxone for different opioid receptor types (μ, κ, and δ). These studies typically involve incubating cell membrane homogenates expressing specific opioid receptors with a radiolabeled ligand and then measuring the displacement of the radioligand by naloxone. The affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Naloxone demonstrates a high affinity for the μ-opioid receptor (MOR), which is the primary target for most opioid drugs of abuse and analgesics. zenodo.orgnih.gov It also binds to κ-opioid receptors (KOR) and δ-opioid receptors (DOR), but generally with a lower affinity compared to the MOR. nih.gov For instance, in assays using expressed mammalian opioid receptors, naloxone showed a KD (dissociation constant) of 3.9 nM for μ receptors, 16 nM for κ receptors, and 95 nM for δ receptors. nih.gov Another study reported a Ki value of 1.518 ± 0.065 nM for naloxone at the human MOR. zenodo.org

The antagonistic properties of naloxone are also studied in vitro. These experiments demonstrate that naloxone can competitively block the effects of opioid agonists. For example, in studies on rat brain slices containing periaqueductal gray (PAG) neurons from morphine-dependent rats, naloxone was shown to depolarize these neurons, indicating its ability to counteract the chronic effects of morphine at a cellular level. fda.gov Furthermore, in vitro studies have confirmed that naloxone has little to no intrinsic agonistic activity, meaning it does not activate the opioid receptors itself. hhs.gov

Table 1: Opioid Receptor Binding Affinity of Naloxone Hydrochloride

Receptor TypeLigandKi (nM)Source
Human μ-opioid receptor[3H]-DAMGO1.518 ± 0.065 zenodo.org
Amphibian spinal cord opioid receptors[3H]-naloxone11.3 - 18.7 (KD) nih.gov
Mammalian μ-opioid receptorNot Specified3.9 (KD) nih.gov
Mammalian κ-opioid receptorNot Specified16 (KD) nih.gov
Mammalian δ-opioid receptorNot Specified95 (KD) nih.gov

Note: Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Animal Models for Investigating this compound Effects

Animal models are critical for studying the life-saving effects of this compound in reversing opioid-induced respiratory depression. Rodent and porcine models are commonly used. In these models, animals are administered an overdose of an opioid, such as morphine or fentanyl, which leads to a significant decrease in respiratory rate and minute volume. hhs.govelifesciences.org this compound is then administered to assess its ability to reverse these effects.

In a study using mice, naloxone was shown to reverse the respiratory and analgesic effects of morphine, methadone, and heroin. hhs.gov Similarly, in a porcine model of opioid overdose, naloxone administration led to the reversal of respiratory depression. researchgate.net Zebrafish larvae have also been utilized as a model, where fentanyl-induced depression of respiratory rate was substantially blocked by naloxone. elifesciences.orgbiorxiv.org These models allow for the investigation of the dose-response relationship and the time course of naloxone's effects.

This compound is widely used in animal models to induce and study opioid withdrawal. In animals chronically treated with opioids like morphine or heroin, the administration of naloxone precipitates a withdrawal syndrome characterized by a range of somatic and behavioral signs. nih.govfrontiersin.orgeneuro.org

Commonly observed withdrawal signs in rodents include jumping, wet-dog shakes, teeth chattering, ptosis (drooping eyelids), diarrhea, and weight loss. nih.govtums.ac.irnih.govresearchgate.net The severity of these signs can be quantified to assess the degree of physical dependence. nih.gov For instance, studies in mice, rats, and gerbils have shown that naloxone dose-dependently precipitates these withdrawal signs in morphine-dependent animals. nih.gov These models are instrumental in understanding the neurobiological basis of opioid dependence and for screening potential therapeutic interventions for withdrawal management.

Table 2: Common Naloxone-Precipitated Withdrawal Signs in Rodent Models

SpeciesObserved Withdrawal SignsSource
MiceJumping, urination, teeth chattering, chewing, paw shakes, head shakes, ptosis nih.gov
RatsJumping, urination, teeth chattering, chewing, paw shakes, head shakes, ptosis nih.gov
GerbilsUrination, teeth chattering, chewing, paw shakes, head shakes, "wet dog" shakes, yawning, writhing nih.gov
MiceJumping, rearing, wet dog shakes, body grooming, paw licking, extended posture frontiersin.org
RatsWeight loss, ptosis, leaning, freezing, salivation nih.gov
MiceJumping, diarrhea tums.ac.ir
MiceJumps, paw tremors, shakes eneuro.org

This compound is a valuable tool in behavioral pharmacology studies to investigate the rewarding and aversive properties of opioids and the role of the endogenous opioid system in learning and memory.

Conditioned Place Preference (CPP): The CPP paradigm is used to assess the rewarding or aversive effects of drugs. In this model, naloxone can block the rewarding effects of opioids. For example, pretreatment with naloxone has been shown to block the CPP induced by morphine. brieflands.comunl.edu Conversely, when administered to opioid-dependent animals, naloxone can induce a conditioned place aversion (CPA), where the animal learns to avoid the environment associated with the naloxone-precipitated withdrawal. cas.cz

Fear Conditioning: In fear conditioning studies, naloxone has been shown to enhance the acquisition of fear. nih.govjneurosci.org When administered before fear conditioning, naloxone can increase the freezing response to a conditioned stimulus, suggesting that the endogenous opioid system plays a role in modulating fear learning. nih.gov These studies help to elucidate the complex interactions between the opioid system and emotional memory processes.

This compound is used in neurobiological studies to investigate the effects of opioid antagonism on neurotransmitter systems, particularly the dopamine (B1211576) system in the nucleus accumbens, a key brain region involved in reward and addiction.

In vivo microdialysis studies in freely moving rats have shown that acute administration of morphine increases extracellular dopamine levels in the nucleus accumbens. nih.govnih.gov In morphine-dependent rats, naloxone-precipitated withdrawal leads to a significant decrease in dopamine levels in this region, which is often accompanied by the manifestation of withdrawal symptoms. nih.govnih.govresearchgate.net This suggests that the aversive state of withdrawal is associated with a reduction in dopamine release. However, some studies have reported that naloxone can increase dopamine release in the dorsal striatum during withdrawal in humans, highlighting potential regional and species differences. nih.gov

Preclinical studies in animal models have investigated the cardiovascular effects of this compound, particularly in the context of opioid overdose and shock. In dogs with right-sided congestive heart failure, naloxone administration led to an increase in mean aortic pressure, cardiac output, and left ventricular contractility, while decreasing total peripheral vascular resistance. ahajournals.org In a porcine model of opioid overdose, naloxone administration caused a statistically significant increase in mean arterial pressure. researchgate.net However, it's important to note that in some cases, naloxone administration has been associated with adverse cardiovascular events, including hypertension and cardiac arrhythmias, particularly in subjects with pre-existing cardiovascular disease. pfizer.com In conscious rabbits, intravenous naloxone attenuated the tachycardia induced by corticotropin-releasing factor but did not block its pressor effects. nih.gov Studies in mice with differing activities of the endogenous opioid system showed that naloxone treatment induced hypertension in mice with high opioid system activity but not in those with low activity. mdpi.com

Immune Response Modulation (e.g., T-cell activation)

Preclinical studies indicate that this compound can modulate the immune system, often by blocking the effects of endogenous opioids on immune cells. scielo.br Research in animal models has demonstrated that naloxone can influence both innate and adaptive immunity. In neonatal mice subjected to chronic mild stress, the opioid antagonist (-)-naloxone was found to prevent the long-term enhancement of cell-mediated immunity. nih.gov This included preventing an increase in Th-1 type cytokines such as IL-2, INF-γ, and TNF-α, while the biologically inactive enantiomer (+)-naloxone had no effect. nih.gov The same study observed that naloxone prevented an increase in Natural Killer (NK) cell activity induced by neonatal stress. nih.gov

Further research in mice has explored the direct effects of opioid receptor blockade on T-cell populations. mdpi.comnih.gov Non-selective antagonism of the opioid system with naloxone was associated with an increased expression of the early activation marker CD69 on CD4+ T-cells. mdpi.comnih.gov Specifically, the blockade of μ-opioid receptors led to an increase in both CD8+ effector and central memory T-cell populations. mdpi.comnih.gov The blockade of δ-opioid receptors was linked to an increase in central memory CD4+ and central memory CD8+ T-cell populations. mdpi.comnih.gov

Beyond T-cells, naloxone has been shown to have anti-inflammatory properties by inhibiting microglial activation. nih.gov Studies suggest it can reduce inflammation-mediated neurodegeneration by decreasing superoxide (B77818) production in a manner independent of opioid receptors, potentially through a direct interaction with the gp91phox subunit of NADPH oxidase. nih.gov In a rat model of stroke, naloxone treatment tempered the brain's immune response and reduced inflammation. europeanpharmaceuticalreview.comhelsinki.fi

Table 1: Effects of Naloxone on Immune Parameters in Preclinical Models

Model SystemNaloxone EffectKey FindingsSource
Neonatal Mice (Chronic Mild Stress)Prevention of Immune EnhancementPrevented the increase of Th-1 cytokines (IL-2, INF-γ, TNF-α) and NK cell activity. nih.gov
Mice (Swim Stress-Induced Analgesia Model)T-Cell ActivationIncreased CD69 expression on CD4+ T-cells; increased CD8+ effector and central memory T-cells (via μ-receptor blockade). mdpi.comnih.gov
Rat Microglia CulturesInhibition of Microglial ActivationInhibited superoxide production via a non-opioid mechanism (interaction with NADPH oxidase). nih.gov
Rat Stroke ModelReduction of NeuroinflammationTempered the brain's immune response in the week following a stroke. europeanpharmaceuticalreview.comhelsinki.fi

Novel Analogues and Structural-Activity Relationship Studies

The structure-activity relationship (SAR) of naloxone and its analogues has been investigated to understand the molecular requirements for opioid receptor antagonism. The N-allyl group on the tertiary nitrogen is a critical feature that confers antagonist properties, distinguishing it from agonist compounds which typically have an N-methyl group. gpatindia.com

Studies using isolated guinea pig ileum preparations have provided specific insights into how structural modifications alter naloxone's activity. nih.govkarger.com These experiments demonstrated that naloxone and its derivatives act as competitive reversible antagonists. nih.govkarger.com Key findings from these SAR studies include:

6-Methylene Substitution : Replacing the 6-keto group with a methylene (B1212753) group was found to increase the antagonistic activity of naloxone by approximately 50%. nih.govkarger.com However, this modification also decreased its duration of action. nih.govkarger.com

3-Position Substitution : The addition of an acetate (B1210297) or nicotinate (B505614) group at the 3-position resulted in decreased antagonist potency and had no significant effect on the duration of action. nih.govkarger.com

These findings highlight the sensitivity of the naloxone molecule to structural changes, where modifications at different positions can independently affect potency and duration of antagonism.

Table 2: Structure-Activity Relationship of Naloxone Analogues in Guinea Pig Ileum Model

ModificationEffect on Antagonistic PotencyEffect on Duration of ActionSource
6-Methylene Substitution~50% IncreaseDecreased nih.govkarger.com
3-Acetate SubstitutionDecreasedNo Effect nih.govkarger.com
3-Nicotinate SubstitutionDecreasedNo Effect nih.govkarger.com

Drug Interaction Research in Preclinical Models

Preclinical research using animal models has been essential for characterizing the interactions between this compound and other substances, including both opioids and non-opioids. nih.govnih.govnih.gov These studies help elucidate the mechanisms of antagonism and potential therapeutic applications. nih.govnih.gov

Buprenorphine Antagonism

The interaction between naloxone and buprenorphine is complex due to buprenorphine's unique pharmacology as a partial μ-opioid agonist with a high affinity and slow dissociation from the receptor. medsafe.govt.nzdovepress.com Preclinical models have been used to clarify this interaction.

In a mouse tail-flick test, prophylactic administration of naloxone was shown to fully and persistently block the antinociceptive (pain-relieving) effects of a high dose of buprenorphine. nih.gov However, once the effect of buprenorphine was established, it was less sensitive to naloxone, requiring repeated administration to achieve complete antagonism. nih.gov This suggests that naloxone can prevent buprenorphine from binding to opioid receptors but has more difficulty displacing it once bound. nih.gov

Studies using a conditioned place preference (CPP) model in mice, which assesses the rewarding effects of drugs, found that the combination of naloxone with buprenorphine shifted the dose-response curve for buprenorphine to the right. oup.com This indicates that higher doses of buprenorphine were needed to produce a rewarding effect in the presence of naloxone. oup.com Furthermore, at shorter conditioning trial durations, the buprenorphine/naloxone combination produced an aversive effect. oup.com The slow dissociation of buprenorphine from the μ-opioid receptor, combined with the shorter half-life of naloxone, suggests that any antagonism of buprenorphine's effects by a single co-administered dose of naloxone would likely be short-lived. nih.govfrontiersin.org

Interaction with Non-Opioid Substances

Naloxone's interactions have also been studied with non-opioid substances, revealing its limited spectrum of activity and some unexpected effects. It is generally established that this compound is not effective against central nervous system depression caused by non-opioid drugs like barbiturates or tranquilizers. medicines.org.ukhpra.ie

Cocaine : Research on the interaction with cocaine has yielded mixed results. One study in rats found that the (+)-enantiomers of naloxone and naltrexone (B1662487), which act as TLR4 antagonists, did not block the reinforcing or neurochemical effects of cocaine. nih.govresearchgate.net In some conditions, these compounds even enhanced the dopamine-stimulating effects of cocaine. nih.govresearchgate.net However, another study showed that direct injections of naloxone into the CA3 region of the hippocampus could disrupt cue-induced relapse to cocaine-seeking behavior in rats, suggesting an interaction with the neural circuits of addiction memory. nih.gov

Alcohol (Ethanol) : Preclinical studies in rodents consistently show that opioid antagonists like naloxone can reduce alcohol consumption. mdpi.com In adolescent rats, naloxone has been shown to block ethanol-mediated appetitive conditioning and reduce binge-like voluntary ethanol (B145695) intake. frontiersin.orgnih.gov These findings support the theory that the rewarding effects of alcohol may be mediated in part by the release of endogenous opioid peptides. nih.govmdpi.com

Table 3: Summary of this compound Interactions with Non-Opioid Substances in Preclinical Models

SubstancePreclinical ModelObserved InteractionSource
CocaineRats (Self-Administration, Microdialysis)(+)-Naloxone did not block reinforcing or neurochemical effects; sometimes enhanced dopamine stimulation. nih.govresearchgate.net
Cocaine-associated CuesRats (Relapse Model)Intra-hippocampal naloxone disrupted cue-induced relapse to cocaine-seeking. nih.gov
Alcohol (Ethanol)Adolescent Rats (Conditioning, Binge Intake)Blocked rewarding effects and reduced voluntary intake. frontiersin.orgnih.gov
Barbiturates/TranquilizersGeneral Preclinical ObservationDoes not counteract CNS depression from these substances. medicines.org.ukhpra.ie

Clinical Research and Efficacy Studies

Efficacy in Opioid Overdose Reversal

Naloxone (B1662785) hydrochloride functions as a competitive opioid antagonist at the mu-opioid receptor, effectively reversing the respiratory depression that is the primary cause of death in an opioid overdose nih.govnih.govacepnow.com. The efficacy of its administration by laypersons is reported to be high, ranging from 75–100% nih.gov.

The effectiveness of naloxone hydrochloride can vary depending on the specific opioid involved in the overdose. The rise of synthetic opioids, particularly fentanyl and its analogs, has prompted re-evaluation of standard this compound dosing and efficacy nih.gov.

Fentanyl: Emerging evidence suggests that higher doses of this compound may be required to reverse overdoses involving fentanyl and other ultra-potent opioids cambridge.orgsri.com. Fentanyl's high potency and rapid action can lead to profound and swift respiratory depression nih.gov. Some reports indicate that two 0.8 mg intramuscular doses of naloxone have been insufficient in some fentanyl overdoses researchgate.net. However, other clinical evidence presents a more complex picture. A single-center retrospective review found no difference in the total this compound dose required for patients with fentanyl overdose compared to heroin overdose researchgate.net. Furthermore, a systematic review found that among patients with presumed exposure to fentanyl, 56.9% responded to an initial low dose (≤0.4 mg) of this compound, compared to 80.2% of heroin users cambridge.org.

Heroin: this compound has a well-established history of effectively reversing heroin overdoses nih.gov. Studies comparing intranasal and intramuscular naloxone for suspected heroin overdose have demonstrated the effectiveness of both routes of administration nih.govnih.gov.

Methadone: As a long-acting opioid, methadone presents a significant risk of "renarcotization," where the effects of the opioid return as the this compound wears off policechiefmagazine.org. This necessitates careful monitoring and often requires repeated doses of this compound nih.gov.

Buprenorphine: The respiratory depression induced by buprenorphine, a partial agonist with a high affinity for the mu-opioid receptor, is known to be resistant to typical doses of this compound nih.gov. Studies have shown that higher doses, such as 5 mg and 10 mg of naloxone, are needed to reverse its effects nih.gov.

interactive_table

Opioid Type Key Efficacy Considerations Representative Research Finding
Fentanyl May require higher or repeated doses due to high potency. In a systematic review, 56.9% of patients with presumed fentanyl exposure responded to an initial naloxone dose of ≤0.4 mg, compared to 80.2% of heroin users cambridge.org.
Heroin Generally effective with standard doses. Randomized controlled trials have shown both intranasal and intramuscular naloxone to be safe and effective for treating suspected heroin overdose nih.govnih.gov.
Methadone High risk of renarcotization due to its long half-life. The duration of effect for naloxone is shorter than that of many opioid agonists like methadone, creating a risk for the recurrence of respiratory depression nih.gov.
Buprenorphine Resistant to reversal with typical naloxone doses due to high receptor affinity. One study found that a 1 mg IV dose of naloxone had little effect on buprenorphine-induced respiratory depression, while 5 mg and 10 mg doses were effective nih.gov.

In a hospital setting, the standard practice for administering this compound involves titrating the dose to achieve the desired clinical effect nih.govcambridge.org. The primary goal is to reverse life-threatening respiratory depression without inducing severe precipitated withdrawal acepnow.comnih.gov.

The strategy often involves starting with a low initial dose (e.g., 0.04 mg intravenously) and administering additional doses every few minutes until adequate ventilation is restored acepnow.com. This approach aims to minimize the risk of adverse effects associated with overly rapid or excessive reversal, such as agitation, vomiting, and other serious effects like pulmonary edema or seizures acepnow.comcambridge.org. For bystander or prehospital settings, where titration is more challenging, the focus is on administering an effective dose promptly, with take-home kits often containing multiple doses cambridge.orgnih.gov.

A significant challenge in opioid overdose reversal is the pharmacokinetic mismatch between this compound and many opioids. This compound has a relatively short half-life of approximately 60 to 90 minutes stanford.edu. In contrast, many opioids, including fentanyl (with a half-life of 7-10 hours) and methadone, have a much longer duration of action nih.govnih.gov.

This disparity creates a risk of "renarcotization," a phenomenon where a patient who has been successfully revived with this compound relapses into an overdose state as the antagonist wears off and the opioid re-binds to the receptors nih.govnih.govsri.com. To prevent this, repeat dosing of this compound is often necessary nih.govnih.gov. In some clinical settings, a continuous intravenous infusion of this compound may be initiated after an initial bolus dose to maintain a therapeutic level and prevent the recurrence of respiratory depression nih.gov. Research is also underway to develop long-acting injectable formulations of naloxone to provide sustained protection against renarcotization nih.gov.

Research on Precipitated Opioid Withdrawal Syndrome

While this compound is a life-saving intervention, its administration to an opioid-dependent individual can induce an acute, iatrogenic withdrawal state known as precipitated opioid withdrawal syndrome acepnow.comnih.gov. This occurs because the antagonist rapidly displaces the agonist from opioid receptors, leading to a sudden onset of withdrawal symptoms acepnow.com.

The incidence and severity of precipitated withdrawal can vary based on factors such as the patient's level of opioid dependence, the specific opioid used, and the dose of this compound administered nih.gov. Precipitated withdrawal is characterized by a sudden and intense onset of symptoms that can include agitation, nausea, vomiting, body aches, and a significant autonomic surge acepnow.comstanford.edu.

A retrospective study of prehospital this compound administration found that 46.2% of individuals met the study's proxy criteria for precipitated withdrawal nih.gov. The study also found that patients who received multiple doses of this compound were more likely to experience precipitated withdrawal than those who received a single dose nih.gov. Another study sought to create an operational definition for clinically meaningful precipitated withdrawal, suggesting that an increase of 10 points on the Subjective Opiate Withdrawal Scale (SOWS) or 6 points on the Clinical Opiate Withdrawal Scale (COWS) within an hour of antagonist administration represents a significant shift frontiersin.org. The severity can range from mild discomfort to a severe and distressing syndrome that can be hazardous, particularly for patients with limited cardiorespiratory reserve acepnow.com.

interactive_table

Study Focus Key Finding on Incidence/Severity
Prehospital Precipitated Withdrawal A retrospective review of 4,561 individuals found that 46.2% met proxy criteria for precipitated withdrawal after receiving prehospital naloxone nih.gov.
Association with Dosing Patients receiving multiple naloxone doses were 1.2 times more likely to experience precipitated withdrawal than those receiving a single dose nih.gov.
Defining Clinical Significance A study identified a change of 10 points on the Subjective Opiate Withdrawal Scale (SOWS) or 6 points on the Clinical Opiate Withdrawal Scale (COWS) within 60 minutes as a clinically meaningful increase in withdrawal severity frontiersin.org.
Symptom Onset Precipitated withdrawal emerges, peaks, and largely resolves within a short period, typically within 120 minutes following naloxone administration acepnow.comfrontiersin.org.

Factors Influencing Withdrawal Severity (e.g., Opioid Dependence, Naloxone Dose)

The severity of naloxone-precipitated withdrawal is influenced by several key factors, primarily the individual's level of opioid dependence and the dose of naloxone administered. Precipitated withdrawal is characterized by a sudden and intense onset of symptoms, often making it more severe and distressing than spontaneous withdrawal, which develops more gradually over hours or days acepnow.com.

A significant factor in the severity of precipitated withdrawal is the dose of naloxone. Studies have demonstrated a dose-dependent relationship between naloxone and the intensity of withdrawal symptoms. In a study involving 20 male patients stabilized on a daily dose of 24 mg of methadone, intravenous naloxone produced dose-dependent increases in opiate withdrawal scale scores nih.gov. The administration of naloxone also led to significant changes in autonomic parameters, including increases in pulse rate, systolic and diastolic blood pressure, and respiratory rate, along with a minor decrease in body temperature nih.gov.

The type of opioid the individual is dependent on also plays a role. For instance, individuals dependent on long-acting opioids like methadone may experience a more prolonged and severe precipitated withdrawal compared to those using short-acting opioids.

The abrupt onset of precipitated withdrawal can lead to a significant autonomic surge, which may pose risks for individuals with compromised cardiorespiratory health acepnow.com. The experience is often characterized by intense physical discomfort, including total body pain, vomiting, and diarrhea, as well as profound psychological distress and dysphoria acepnow.comnih.gov. Research has shown a high correlation between the scores on opioid withdrawal scales and measures of dysphoria, indicating that negative affective states are an integral part of the naloxone-precipitated withdrawal syndrome nih.gov.

Table 1: Autonomic Changes Following Naloxone-Precipitated Withdrawal in Methadone-Maintained Patients
Autonomic ParameterObserved Change with Naloxone AdministrationCorrelation with Other Withdrawal Measures
Pulse RateSubstantial IncreaseModest
Systolic Blood PressureSubstantial IncreaseModest
Diastolic Blood PressureSubstantial IncreaseModest
Respiratory RateSubstantial IncreaseModest
Body TemperatureSmall DecreaseModest

Management Strategies for Precipitated Withdrawal

The management of naloxone-precipitated withdrawal aims to rapidly alleviate the severe and distressing symptoms. The primary principle of treatment is to address the abrupt onset of withdrawal with appropriate pharmacological interventions bridgetotreatment.org.

One of the main strategies involves the administration of buprenorphine. Despite being a partial opioid agonist that can itself precipitate withdrawal if given to an opioid-dependent individual who is not in a state of withdrawal, buprenorphine can be effective in treating withdrawal once it has been precipitated by a full antagonist like naloxone nih.govrackcdn.com. The approach involves providing a high dose of buprenorphine to maximize its agonist effects, which can help to stabilize the patient bridgetotreatment.org.

In addition to buprenorphine, adjunctive medications are often used to manage specific symptoms. A low dose of a benzodiazepine may be administered to address the fear and anxiety that often accompany precipitated withdrawal bridgetotreatment.org. Other symptomatic treatments can include anti-emetics for nausea and vomiting and non-steroidal anti-inflammatory drugs (NSAIDs) for pain nih.gov. For patients experiencing severe precipitated withdrawal, there are three potential management pathways: reassurance and symptomatic medication, administration of additional buprenorphine, or, in some cases, reverting to a full opioid agonist like methadone nih.gov.

It is crucial to differentiate between a patient who is dangerously opioid toxic and one who is merely somnolent but ventilating adequately. In the latter case, it may be preferable to allow for natural metabolism of the opioid under close observation rather than administering naloxone and risking precipitated withdrawal acepnow.com. If naloxone is necessary for a patient on chronic opioids, the goal is to use the minimum effective dose to restore adequate ventilation, not to achieve full arousal, thereby minimizing the risk and severity of withdrawal acepnow.comemcrit.org. Should an overshoot occur and withdrawal be precipitated, it is often best to wait for the effects of naloxone to wear off, which is typically within an hour emcrit.org.

Special Populations Research

Pediatric Populations

The use of this compound in pediatric populations has been a subject of increasing research, particularly in the context of the rising rates of opioid exposure in children and adolescents. Recent studies have demonstrated the effectiveness and safety of naloxone in this vulnerable population.

A 2024 study presented at the American Academy of Pediatrics National Conference & Exhibition revealed that in emergency medical service (EMS) responses where naloxone was administered to pediatric patients, the first dose was successful in improving clinical status in 54.1% of cases aap.org. Approximately one-third (32.7%) of these patients required two or more doses aap.org. The study also highlighted that naloxone administration rarely resulted in a worsening of the patient's clinical condition (0.2% of cases) aap.orgcontemporarypediatrics.com.

The effectiveness of the first dose of naloxone varied across different pediatric age groups. The highest rate of clinical improvement was seen in children aged 1 to 5 years, with 64.7% showing improvement after the first dose aap.orgcontemporarypediatrics.com. In adolescents aged 13 to 17 years, 54.0% improved, while 51.3% of infants under 1 year showed improvement aap.orgcontemporarypediatrics.com.

A pilot study comparing intranasal (IN) versus intravenous (IV) naloxone in children with opioid poisoning found that while there was a slight delay in response time with the IN route, it was still an effective and safe method of administration brieflands.com. There were no significant differences in the improvement of respiratory rate or Glasgow Coma Scale (GCS) scores between the two groups brieflands.com.

In opioid-dependent neonates, the administration of naloxone can precipitate an abrupt and severe withdrawal syndrome, which, unlike in adults, can be life-threatening if not recognized and managed appropriately by neonatology experts.

Table 2: Clinical Improvement in Pediatric Patients After First Dose of Naloxone by Age Group
Age GroupPercentage of Patients Showing Clinical Improvement
Infants (< 1 year)51.3%
Children (1-5 years)64.7%
Adolescents (13-17 years)54.0%

Pregnant and Breastfeeding Individuals

The use of this compound in pregnant and breastfeeding individuals requires careful consideration of the potential effects on both the parent and the infant. Naloxone is known to cross the placenta, which can lead to the precipitation of withdrawal in a fetus exposed to opioids in utero nih.gov.

For pregnant individuals with opioid use disorder (OUD), opioid agonist treatment (OAT) with medications such as methadone or buprenorphine is the standard of care nih.gov. The combination product of buprenorphine/naloxone has been studied for its safety and efficacy during pregnancy. A systematic review of seven studies found no significant differences in gestational age at delivery, birth parameters, or the prevalence of congenital anomalies in neonates exposed to buprenorphine/naloxone compared to those exposed to methadone, buprenorphine monotherapy, illicit opioids, or no opioids nih.gov.

However, the rates of neonatal abstinence syndrome (NAS), now more commonly referred to as neonatal opioid withdrawal syndrome (NOWS), vary. One retrospective cohort study found that the incidence of NAS was significantly higher in infants exposed to buprenorphine alone (55%) compared to those exposed to the buprenorphine/naloxone combination (35%) bu.edu. Another study comparing buprenorphine/naloxone to methadone found that NAS occurred less frequently in the buprenorphine/naloxone group (64%) compared to the methadone group (80%) nih.gov. A larger retrospective analysis of 588 mother-neonate dyads found that 65.8% of neonates in the methadone group were diagnosed with NOWS requiring pharmacological intervention, compared to 38.7% in the buprenorphine/naloxone group researchgate.net.

Regarding breastfeeding, available data suggest that naloxone does not affect lactation hormone levels bu.edu. Because naloxone has minimal oral bioavailability, it is unlikely to have a clinically significant effect on a nursing infant nih.gov. The decision to use buprenorphine/naloxone while breastfeeding should be a shared one between the patient and their healthcare provider after a thorough discussion of the risks and benefits bu.edu.

Table 3: Comparison of Neonatal Outcomes with Buprenorphine/Naloxone vs. Other Opioid Agonist Treatments in Pregnancy
OutcomeBuprenorphine/NaloxoneComparator (Methadone or Buprenorphine Monotherapy)Reference
Neonatal Abstinence Syndrome (NAS) Requiring Treatment35%55% (Buprenorphine alone) bu.edu
Neonatal Abstinence Syndrome (NAS)64%80% (Methadone) nih.gov
Neonatal Opioid Withdrawal Syndrome (NOWS) Requiring Treatment38.7%65.8% (Methadone) researchgate.net

Patients with Hepatic or Renal Impairment

The pharmacokinetics of this compound can be significantly altered in patients with hepatic or renal impairment, necessitating careful consideration in these populations.

Hepatic Impairment:

Naloxone is extensively metabolized in the liver, primarily through glucuronide conjugation nih.gov. In individuals with hepatic impairment, the first-pass metabolism of naloxone can be reduced, leading to increased systemic bioavailability researchgate.net. This is particularly relevant for combination products like oral oxycodone/naloxone, where increased naloxone levels can counteract the analgesic effects of the oxycodone researchgate.net.

A pharmacokinetic study of sublingual buprenorphine/naloxone in subjects with varying degrees of hepatic impairment demonstrated a significant increase in naloxone exposure with worsening liver function researchgate.netnih.gov. Compared to healthy subjects, the total exposure to naloxone was increased by 317.6% in those with moderate hepatic impairment and by 1401.9% in those with severe hepatic impairment researchgate.netnih.gov. Peak exposure was similarly elevated. Consequently, buprenorphine/naloxone combination products are generally recommended to be avoided in patients with severe hepatic impairment and may not be appropriate for those with moderate hepatic impairment researchgate.netnih.gov. While naloxone therapy itself has not been linked to serum enzyme elevations or clinically apparent liver injury, caution is advised due to these pharmacokinetic changes nih.gov.

Renal Impairment:

The impact of renal impairment on naloxone pharmacokinetics has also been studied. While some research suggests that mild to moderate renal impairment may have a minimal effect on the pharmacokinetics of naloxegol, a PEGylated derivative of naloxone, other studies indicate the need for caution researchgate.net. For naloxegol, it is recommended that the starting dose be reduced in patients with moderate to severe renal impairment researchgate.net.

A study investigating the pharmacokinetics of oxycodone/naloxone in patients with end-stage renal disease (ESRD) found that hemodialysis, performed 6-10 hours after dosing, removed approximately 10% of the administered oxycodone dose nih.gov. The plasma elimination half-life of oxycodone was significantly shorter during the 4-hour hemodialysis period (3.9 hours) compared to the period without dialysis (5.7 hours) nih.gov. This suggests that oxycodone can be used at usual doses in patients requiring dialysis nih.gov. However, naloxone has also been associated with the improvement of chronic kidney disease-associated pruritus, and a cautious, low-dosage approach is advised in this context nih.gov.

Table 4: Increase in Naloxone Exposure in Patients with Hepatic Impairment Compared to Healthy Subjects
Degree of Hepatic ImpairmentIncrease in Total Naloxone Exposure (AUC)Increase in Peak Naloxone Exposure (Cmax)
Moderate317.6%270.0%
Severe1401.9%1129.8%

Drug-Drug Interaction Research in Clinical Settings

The concomitant use of this compound with other opioid antagonists, particularly peripherally-acting mu-opioid receptor antagonists (PAMORAs) like naldemedine and naloxegol, has been studied for potential interactions.

Clinical guidance suggests that the concurrent use of PAMORAs with other opioid antagonists should generally be avoided drugs.com. This is due to the potential for additive pharmacologic effects, which can increase the risk of opioid withdrawal drugs.com. Symptoms of opioid withdrawal can include hyperhidrosis, chills, diarrhea, abdominal pain, anxiety, and nausea drugs.com. Patients with a compromised blood-brain barrier may be at an elevated risk for these effects drugs.com.

Pharmacokinetic interactions have also been noted. For instance, naloxone may decrease the excretion rate of naldemedine, potentially leading to higher serum levels of naldemedine prescriberpoint.com. Conversely, the therapeutic efficacy of naloxegol may be decreased when used in combination with naloxone prescriberpoint.comprescriberpoint.com.

The co-prescription of naloxone for patients on long-term opioid therapy for chronic pain is a strategy aimed at reducing the risk of opioid overdose. Research in this area has shown promising results in improving patient safety.

A non-randomized interventional study conducted in six safety-net primary-care clinics in San Francisco evaluated the impact of co-prescribing naloxone to 1,985 adults on long-term opioid treatment the-hospitalist.org. The study found that patients who received a naloxone prescription had a significant reduction in opioid-related emergency department (ED) visits. Specifically, there was a 47% decrease in ED visits per month in the first six months and a 63% decrease over 12 months compared to patients who were not prescribed naloxone the-hospitalist.org.

Table 3: Impact of Naloxone Co-prescription on Chronic Opioid Therapy
Study DesignPatient PopulationKey FindingSource
Non-randomized interventional study1,985 adults on long-term opioid treatment47% fewer ED visits in the first 6 months and 63% fewer over 12 months for patients prescribed naloxone. the-hospitalist.org

Buprenorphine-naloxone combination products are widely used for the treatment of opioid use disorder. The inclusion of naloxone is intended to deter misuse.

Naloxone is a component of these combination products to prevent parenteral misuse by individuals dependent on full opioid agonists like heroin or morphine nih.gov. If administered intravenously or intranasally by someone physically dependent on a full opioid agonist, the naloxone component is highly likely to precipitate marked and intense withdrawal symptoms nih.gov.

Even when administered sublingually as prescribed, if taken before the effects of a full opioid agonist have subsided, the buprenorphine in the combination product, being a partial agonist, can also precipitate opioid withdrawal nih.gov.

It is important for clinicians to be aware that some opioid-dependent individuals may still abuse buprenorphine/naloxone combinations through intravenous or intranasal routes fda.gov. In patients maintained on methadone and in heroin-dependent subjects, intravenous administration of buprenorphine/naloxone has been shown to precipitate opioid withdrawal and be perceived as unpleasant fda.gov.

Adverse Events and Safety Profile Research

The safety profile of this compound has been extensively studied. While generally considered safe and with little to no effect in the absence of opioids, adverse events can occur, particularly in the context of reversing opioid effects in dependent individuals or in specific patient populations.

In the setting of septic shock, treatment with naloxone has been associated with adverse effects such as agitation, nausea, vomiting, pulmonary edema, hypotension, cardiac arrhythmias, and seizures fda.govdroracle.ai.

When administered to individuals who are physically dependent on opioids, naloxone can trigger an acute withdrawal syndrome nih.gov. The symptoms of this syndrome can include nausea, vomiting, diaphoresis, and tachycardia, and in some cases, may lead to cardiac arrest nih.gov. Therefore, in chronic opioid users, naloxone should be administered slowly nih.gov.

Cardiovascular Adverse Events

This compound administration, while critical in reversing opioid overdose, has been associated with various cardiovascular adverse events. These events are often linked to the abrupt reversal of opioid effects and the subsequent surge in sympathetic nervous system activity.

Research and clinical observations have documented a range of cardiovascular reactions following naloxone administration. While some studies in specific contexts, such as in resting, healthy individuals, have shown no significant changes in blood pressure or heart rate, others report notable cardiovascular disturbances, particularly in settings of opioid overdose or in patients with pre-existing cardiovascular conditions nih.gov. Abrupt reversal of opioid depression can lead to circulatory stress, including tachycardia (rapid heart rate) and increased blood pressure rxlist.com.

More severe cardiovascular complications have also been reported. These include ventricular tachycardia and fibrillation, pulmonary edema, and cardiac arrest, which may result in death rxlist.com. The mechanism for naloxone-induced pulmonary edema is thought to be a centrally mediated, massive release of catecholamines, leading to a significant shift of blood into the pulmonary vascular system and a resulting increase in hydrostatic pressure drugs.comresearchgate.net. Cases of paradoxical hypertensive reactions have been noted, where patients experience a significant increase in blood pressure after receiving naloxone consensus.app. Ventricular irritability has also been associated with the use of this compound consensus.app.

It is suggested that patients who are multi-drug users or those receiving high doses of opiates may be more susceptible to naloxone-induced ventricular tachycardia nih.gov. The rapid administration or larger than necessary doses of naloxone may increase the risk of these adverse cardiovascular events by causing a significant reversal of analgesia and a sharp increase in blood pressure rxlist.com. Patients with underlying cardiovascular disease may be at a higher risk for complications from the catecholamine release that follows rapid naloxone administration droracle.ai.

Table 1: Reported Cardiovascular Adverse Events Associated with this compound

Adverse Event Description
Hypertension Reports of paradoxical hypertensive reactions and increased blood pressure rxlist.comconsensus.app.
Tachycardia Abrupt opioid reversal can lead to a rapid heart rate rxlist.comresearchgate.net.
Cardiac Arrhythmias Includes ventricular tachycardia and fibrillation rxlist.comresearchgate.net.
Pulmonary Edema Potentially caused by a massive catecholamine release rxlist.comdrugs.comresearchgate.net.
Cardiac Arrest A serious, though rare, complication that can result in death rxlist.comresearchgate.net.
Circulatory Stress Can be induced by too rapid reversal of opioid effects rxlist.com.

Neurological Adverse Events (e.g., Seizures)

Neurological adverse events, including seizures, have been observed following the administration of this compound. While seizures are listed as a potential serious side effect, the direct causal link and incidence rates are subject to ongoing research and can be influenced by confounding factors such as hypoxia from the opioid overdose itself rxlist.comdrugs.comresearchgate.net.

Clinical studies and case reports have documented seizures in patients after they have received naloxone rxlist.comresearchgate.net. However, it is often difficult to determine whether the seizures are a direct effect of the naloxone or a consequence of the severe cerebral hypoxia that may have occurred during the overdose before naloxone was administered researchgate.net. Other reported neurological events include agitation, tremulousness, restlessness, nervousness, and irritability, which are often symptoms of precipitated opioid withdrawal rxlist.comdrugs.com.

A meta-analysis investigating the relationship between naloxone administration and seizures in the context of tramadol poisoning found that naloxone did not significantly increase the risk of seizures nih.govresearchgate.net. The odds ratio was calculated at 1.14, which was not statistically significant nih.govresearchgate.net. Despite this finding, researchers suggest that the risk-benefit ratio should be carefully considered when administering naloxone to patients with specific risk factors for seizures, such as a previous history of seizures or co-ingestion of other substances nih.govresearchgate.net.

Table 2: Reported Neurological Adverse Events Associated with this compound

Adverse Event Description Research Findings
Seizures Convulsive episodes reported post-administration rxlist.comdrugs.com. A meta-analysis on tramadol poisoning found no significant increase in seizure risk with naloxone, though caution is advised in at-risk individuals nih.govresearchgate.net. Often confounded by pre-existing hypoxia researchgate.net.
Agitation/Restlessness Feelings of agitation, nervousness, and restlessness rxlist.comdrugs.com. Commonly associated with abrupt opioid withdrawal syndrome drugs.com.
Tremulousness Shaking or trembling rxlist.com. A symptom often linked to the precipitated withdrawal from opioids researchgate.net.
Headache Pain in the head researchgate.net. May be related to hypoxia experienced during the overdose event researchgate.net.
Confusion Disorientation or lack of clarity researchgate.net. Can be related to either opioid withdrawal or the effects of other ingested drugs researchgate.net.

Gastrointestinal Adverse Events

Gastrointestinal adverse events are among the most frequently reported side effects of this compound administration. These effects are predominantly symptoms of acute opioid withdrawal, which is precipitated when naloxone displaces opioids from their receptors in the body drugbank.com.

The most common gastrointestinal complaints are nausea and vomiting rxlist.comconsensus.appdrugbank.com. The incidence of nausea and vomiting can be quite high in patients receiving naloxone after opioid use consensus.app. Other reported gastrointestinal side effects include stomach pain, cramping, and diarrhea rxlist.comdrugs.com. These symptoms are characteristic of the opioid withdrawal syndrome that naloxone can induce in individuals with physical dependence on opioids drugs.comdrugbank.com.

While naloxone is known to cause these adverse gastrointestinal effects when reversing systemic opioid action, it has also been studied for its potential to counteract opioid-induced constipation without reversing central analgesia. When administered orally, naloxone has low systemic bioavailability and primarily acts on opioid receptors in the gastrointestinal tract. A retrospective cohort study in premature infants treated with morphine found that orally administered this compound showed a tendency to improve mean stool frequency and was associated with a statistically significant improvement in mean total food intake, suggesting it may improve intestinal motility nih.gov.

Table 3: Reported Gastrointestinal Adverse Events Associated with this compound

Adverse Event Description Context
Nausea and Vomiting Feeling sick to the stomach and the forceful expulsion of stomach contents rxlist.comconsensus.appdrugbank.com. Very common, often occurring as part of precipitated opioid withdrawal researchgate.netconsensus.app.
Diarrhea Loose, watery stools drugs.comdrugbank.com. A common symptom of acute opioid withdrawal drugs.com.
Stomach Pain/Cramping Discomfort and cramping in the abdominal area rxlist.comdrugs.com. Associated with the induction of opioid withdrawal drugs.com.

Allergic Reactions

True, clinically significant IgE-mediated allergic reactions to this compound are considered to be extremely rare droracle.aiaaaai.org. The U.S. Food and Drug Administration (FDA) drug label for naloxone indicates that it is contraindicated in patients with a known hypersensitivity to this compound or any of the other ingredients in the formulation droracle.ai.

Signs of a serious allergic reaction, or anaphylaxis, can include hives, difficulty breathing, or swelling of the face, lips, tongue, or throat michigan.govwyndly.com. While such reactions are possible, most adverse events that may appear to be allergic in nature, such as flushing or gastrointestinal upset, are typically manifestations of precipitated opioid withdrawal rather than a true hypersensitivity reaction aaaai.org. It is noted that most adverse events are related to opioid withdrawal (33% of cases), with serious complications requiring hospitalization being very rare (0.3%) droracle.airesearchgate.net.

Despite the rarity, the potential for hypersensitivity exists. Postmarketing data for combination products containing buprenorphine and naloxone have listed peripheral edema as a common adverse drug event, and at least one case report has suggested a potential link between sublingual naloxone and resolved peripheral edema after its discontinuation researchgate.net. However, it has been stated that clinically significant IgE-mediated hypersensitivity to naloxone has not been convincingly demonstrated in scientific literature aaaai.org.

Table 4: Reported Allergic Reactions and Hypersensitivity-Related Events Associated with this compound

Reaction Type Symptoms Prevalence
Hypersensitivity Hives, difficulty breathing, swelling of the face, lips, tongue, or throat michigan.govwyndly.com. True allergic reactions are considered extremely rare droracle.aiaaaai.org.
Peripheral Edema Swelling in the legs and ankles drugs.com. Reported in postmarketing data for combination products; a direct causal link to naloxone alone is not firmly established researchgate.net.

Public Health and Implementation Science Research

Community-Based Naloxone (B1662785) Distribution Programs

Community-based naloxone distribution programs, often referred to as Opioid Education and Naloxone Distribution (OEND) programs, are a cornerstone of public health efforts to combat the opioid overdose crisis. nih.gov These programs provide naloxone kits and training on how to recognize and respond to an opioid overdose to individuals at risk, as well as their social networks. nih.gov Research consistently demonstrates that these programs are an effective, evidence-based strategy for reducing opioid overdose deaths. nih.govrecoveryanswers.org

A substantial body of research indicates that community-based naloxone distribution is associated with a reduction in opioid overdose death (OOD) rates. researchgate.netnih.gov Studies have shown that increased naloxone distribution at the community level is linked to lower opioid overdose mortality. researchgate.net For instance, a study in North Carolina found that counties with higher rates of naloxone kit distribution experienced lower OOD rates. researchgate.netnih.gov Specifically, counties that distributed over 100 kits per 100,000 people saw a 14% lower OOD rate compared to counties with no distribution, while those distributing 1-100 kits per 100,000 had an 11% lower rate. researchgate.net By December 2016, it was estimated that the North Carolina program had averted 352 deaths. researchgate.netnih.gov

However, the effectiveness of these programs can be influenced by various factors. One significant challenge is the prevalence of solitary drug use, as naloxone must be administered by another person. umn.edu Research modeling suggests that combining naloxone distribution with interventions aimed at reducing solitary drug use could decrease opioid overdose deaths by as much as 37.4%. umn.edu Even without such interventions, increasing the number of witnessed overdoses by 20% to 60% could lead to an 8.5% to 24.1% reduction in deaths. umn.edu

The relationship between the rate of naloxone distribution and overdose deaths is not always straightforward. A study in Massachusetts and Rhode Island found that while the ratio of naloxone kits to overdose deaths improved over time in both states, the association between the two rates was not consistently strong, suggesting that distribution strategies may not always align with the areas of greatest need. nih.gov

Table 1: Impact of Community-Based Naloxone Distribution on Opioid Overdose Death (OOD) Rates in North Carolina

Naloxone Kit Distribution Rate (per 100,000 population)Reduction in OOD Rate Compared to No Distribution
1-10011%
>10014%

Data sourced from a study on the North Carolina naloxone distribution program. researchgate.net

A critical component of community-based programs is the training of laypersons—individuals who are not medical professionals but are likely to witness an overdose—to administer naloxone. nih.govtg.org.au Research has consistently shown that with proper training, bystanders, including people who use opioids, can and will effectively use naloxone to reverse overdoses. recoveryanswers.orgtg.org.au

Training programs have been proven to significantly improve a layperson's knowledge and confidence in responding to an overdose. One study of an online training intervention, the Opioid Rapid Response System (ORRS), found significant increases in participants' ability to recognize overdose signs, their knowledge of overdose management, and their self-efficacy in responding. nih.govresearchgate.net The training also led to a significant decrease in concerns related to overdose management. nih.govresearchgate.net A meta-analysis further supports these findings, showing that naloxone administration by bystanders was associated with a significantly higher likelihood of recovery from an overdose compared to no naloxone administration. researchgate.net The same analysis found that individuals who received overdose education scored significantly higher on tests of their knowledge of overdose recognition and response. researchgate.net

The format and length of training can vary. Evidence suggests that even brief training, lasting as little as 5-10 minutes, can be effective in teaching laypeople to identify an overdose and administer naloxone. tg.org.au While more comprehensive training is beneficial, shorter sessions may encourage wider participation. tg.org.au

Table 2: Effectiveness of Online Layperson Naloxone Training (ORRS Study)

Outcome MeasureResult
Knowledge of Overdose SignsSignificant Increase
Knowledge of Overdose ManagementSignificant Increase
Self-Efficacy in Overdose ManagementSignificant Increase
Concerns about RespondingSignificant Decrease

Based on a within-group, extended-baseline assessment of the waitlisted group (n=106). nih.govresearchgate.net

Multiple economic evaluations have concluded that community-based naloxone distribution is a cost-effective public health intervention. d-nb.inforesearchgate.netnih.gov A systematic review of nine studies found that all of them deemed community naloxone distribution to be cost-effective, with incremental cost-utility ratios ranging from $111 to $58,738 (in 2020 US dollars) per quality-adjusted life-year (QALY) gained. d-nb.inforesearchgate.netnih.gov This is generally well below the commonly accepted willingness-to-pay threshold of $50,000 per QALY. d-nb.infonih.gov

The cost-effectiveness of these programs increases in areas with higher rates of opioid overdose and greater willingness of bystanders to intervene. d-nb.infonih.gov One study in the U.S. projected that a naloxone distribution program would reduce overdose deaths by 6% and was considered a worthwhile investment with an incremental cost-utility ratio of $352 (in 2020 US dollars) per QALY gained. d-nb.infonih.gov

A cost-benefit analysis of the North Carolina program estimated that for every dollar spent on the program, there was a societal benefit of $2,742 due to averted overdose deaths. researchgate.netnih.govcdc.gov The cost per death avoided was calculated to be approximately $1,605. cdc.gov Similarly, a Canadian study found that distributing naloxone to all Canadians every three years would be cost-effective, with distribution to people who use illicit opioids being the most cost-effective and preventing the most deaths. nih.gov

Despite the proven effectiveness of community-based naloxone programs, several barriers can hinder their uptake and diffusion. A primary barrier is the stigma associated with opioid use and naloxone itself. columbia.eduscholaris.canih.gov This stigma can manifest in negative attitudes from the public and even some healthcare professionals, creating a deterrent for individuals seeking or carrying naloxone. scholaris.canih.gov

Other identified barriers include:

Lack of Knowledge and Awareness: Insufficient public knowledge about naloxone and the existence of distribution programs can limit uptake. pagepressjournals.orgresearchgate.net

Misinformation: The spread of incorrect information about naloxone can create confusion and reluctance to use it. researchgate.net

Resource Constraints: Competing public health demands and limited funding can be a significant obstacle. columbia.edu

Geographic and Access Issues: In rural areas, geographic distance can be a major barrier, while in all areas, the cost of naloxone can be prohibitive for some. columbia.edunih.gov

Legal Concerns: Fear of legal repercussions for administering naloxone or being present at an overdose scene can deter intervention, despite the existence of Good Samaritan laws. researchgate.net

Conversely, several factors can facilitate the success of these programs:

Supportive Policy and Funding: State and local policies that support naloxone access, such as providing free kits and financial support to OEND programs, are crucial facilitators. columbia.edu

Personal Experience: Having a traumatic personal or witnessed experience with overdose can be a powerful motivator for individuals to carry and be willing to use naloxone. pagepressjournals.org

Knowledge and Empowerment: Understanding the life-saving potential of naloxone can empower individuals to carry it. pagepressjournals.org

Organizational Collaboration: Partnerships between local organizations, including harm reduction services, public health departments, and law enforcement, can address many of the barriers to uptake. researchgate.net

Peer Distribution: Widespread distribution through peer networks is seen as a key element for the success of these programs. pagepressjournals.org

Co-Prescribing Naloxone with Prescription Opioids

Co-prescribing naloxone to patients who are also receiving prescriptions for opioids, particularly at high doses or in combination with other central nervous system depressants like benzodiazepines, is an important strategy to reduce overdose risk. nih.govcdc.govks.gov The 2016 Centers for Disease Control and Prevention (CDC) Guideline for Prescribing Opioids for Chronic Pain recommends that clinicians consider co-prescribing naloxone for patients at increased risk of overdose. nih.govcdc.gov

States that have implemented regulations mandating naloxone co-prescribing have seen significant increases in these rates. nih.gov For example, in 2017, Virginia and Vermont, which both implemented co-prescribing mandates, had the highest rates in the country. nih.gov Virginia's rate increased by 2,650% from 2016 to 2017. nih.govpewtrusts.org A study of five states with co-prescribing mandates found that naloxone dispensing grew by 255% in the 90 days following the implementation of the mandate. pewtrusts.org

Quality improvement initiatives within healthcare systems have also shown promise in increasing co-prescribing rates. One large health system saw an increase in naloxone co-prescribing for at-risk patients from 6% to 23% over a three-year period after implementing interventions such as a standing order for naloxone, staff training, and automated alerts in the electronic medical record (EMR). mainehealth.org The most effective intervention was found to be the automated EMR alerts. mainehealth.org Interestingly, some research suggests that even if the naloxone prescription is not filled, the act of co-prescribing can serve as an educational tool that reduces the patient's overdose risk. ks.gov

Policy and Regulatory Research (e.g., Naloxone Access Laws)

State-level policies, particularly naloxone access laws and Good Samaritan laws, have been the subject of extensive research to determine their impact on opioid overdose mortality. Naloxone access laws aim to increase the availability of naloxone by allowing for its distribution and use by laypersons and first responders, often through mechanisms like standing orders that permit pharmacists to dispense it without a patient-specific prescription. pewtrusts.orgwv.gov Good Samaritan laws provide limited legal immunity to individuals who call for help or administer naloxone at the scene of an overdose, encouraging them to intervene without fear of arrest for drug-related offenses. pewtrusts.orgwv.gov

Studies on the effectiveness of these laws have produced somewhat mixed results. Several studies have found a significant association between the adoption of naloxone access laws and a reduction in opioid-related deaths. nih.govuchicago.edu One study found that the presence of a naloxone access law was associated with a 9-10% reduction in opioid-related mortality. uchicago.edu Another study focusing on synthetic opioids found a significant negative relationship between naloxone access laws and fentanyl overdose death rates. nih.gov Similarly, a study of 21 states found that the enactment of a Good Samaritan law was associated with a 15% reduction in opioid overdose deaths. pewtrusts.org

However, other research has found the effects to be less clear-cut. One study using a natural experiment design found that while broadened naloxone access led to more opioid-related emergency room visits and theft, it did not result in a net measurable reduction in opioid-related mortality. uchicago.edu This study raised concerns about the potential for unintended consequences, such as increased or riskier opioid use due to a reduced fear of death. uchicago.edu It is important to note that other research has not found evidence that increased naloxone access leads to increased non-medical opioid use. pewtrusts.org

The effectiveness of these laws can also be influenced by how they are implemented and public awareness. wv.gov The impact of Good Samaritan laws, for example, is highly dependent on whether the public is aware of the protections they offer. wv.gov Furthermore, the specific provisions of naloxone access laws can matter; one study found that granting pharmacists the authority to prescribe or dispense naloxone appeared to reduce opioid overdose mortality. uchicago.edu

Impact on Healthcare Utilization (e.g., Emergency Department Visits)

The expansion of naloxone hydrochloride access and distribution has had a multifaceted impact on healthcare utilization, particularly concerning emergency department (ED) visits. Research in this area presents a complex picture, with some studies indicating a reduction in opioid-related ED visits, while others report an increase following the implementation of naloxone programs. This variation often depends on the specific context of distribution, such as whether naloxone is co-prescribed with opioids or distributed through broader community-based initiatives.

Observational studies have suggested a positive correlation between co-prescribing naloxone to patients on chronic opioid therapy and a decrease in opioid-related ED visits. upenn.edu The rationale behind this approach is that providing at-risk individuals with a rescue medication empowers them and their social networks to intervene early in the event of an overdose, potentially averting the need for emergency medical services.

Conversely, some research on large-scale, community-based naloxone distribution programs has shown an association with an increase in opioid-related emergency department visits. cmajopen.ca For instance, a study in Alberta, Canada, observed a 46% increase in monthly opioid-related ED visits in urban areas after the initiation of a community-based naloxone program. cmajopen.ca This increase does not necessarily indicate a failure of the programs; rather, it could reflect a greater number of overdose reversals by bystanders, with subsequent transport to the ED for follow-up care, or it may be influenced by other factors such as an increasingly toxic illicit drug supply. cmajopen.ca

Despite the ED being a critical touchpoint for individuals at high risk of overdose, the uptake of naloxone distribution within this setting has been historically low. nih.gov Systematic reviews have found that even in EDs with established take-home naloxone programs, distribution rates can be inconsistent, with some studies showing that only a small percentage of at-risk patients receive a kit. nih.govnih.gov Barriers to implementation in the ED include time constraints for staff training and concerns about workflow disruption. nih.gov However, policies aimed at standardizing post-overdose care in hospitals have demonstrated the potential to significantly increase the proportion of patients offered naloxone. cdc.gov For example, after the implementation of a statewide policy in Rhode Island, the proportion of patients offered naloxone after an overdose increased by an average of 13%. cdc.gov

The following table summarizes key research findings on the impact of this compound distribution on emergency department utilization.

Study FocusKey FindingSource Citation
Co-prescribing naloxone to chronic pain patientsAssociated with fewer opioid-related emergency department visits. upenn.edu
Community-based naloxone program in Alberta, CanadaObserved a 46% increase in monthly opioid-related ED visits in urban areas post-implementation. cmajopen.ca
Systematic review of ED-based naloxone distributionUptake of take-home naloxone programs in the ED remains low, with high variability in implementation. nih.gov
Statewide policy for post-overdose care in Rhode IslandThe proportion of patients offered naloxone in the ED increased by an average of 13% after policy implementation. cdc.gov
Scoping review of ED naloxone distribution programsThe percentage of ED patients receiving naloxone varied from approximately 30% to 70% across different programs. nih.gov

Addressing Stigma in Naloxone Distribution and Use

Stigma associated with substance use disorder is a significant barrier to the effective implementation of public health interventions, and this compound distribution and use are no exception. nih.govnih.gov This stigma manifests at multiple levels, including among the public, healthcare providers, and even individuals who use drugs, and it can deter the carrying and administration of this life-saving medication. nih.govsemanticscholar.org

One of the primary drivers of naloxone-related stigma is the misconception that its availability encourages riskier or continued drug use, a belief sometimes referred to as "enabling". semanticscholar.orgsafeproject.us This perspective fails to recognize addiction as a chronic medical condition and naloxone as a critical harm reduction tool akin to a fire extinguisher or CPR. nacoa.org Research has shown that there is no evidence to support the claim that naloxone access increases drug use; in fact, some studies suggest it can empower individuals to be more health-conscious. mdpi.com

For individuals who use or have used opioids, the stigma can be internalized. Some people who are newly abstinent may refuse to carry naloxone because they believe it symbolically ties them to a drug-use identity they are trying to leave behind. news-medical.net This is particularly evident in the context of 12-step programs that emphasize complete abstinence and avoidance of anything associated with prior drug use. news-medical.net Furthermore, individuals may fear legal repercussions or negative treatment from healthcare providers if they are found carrying naloxone or if they seek it from a pharmacy. semanticscholar.org

Healthcare providers are not immune to holding stigmatizing beliefs. Some professionals may have negative attitudes towards patients with substance use disorders, which can translate into a reluctance to prescribe or dispense naloxone. semanticscholar.orgmdpi.com This can be compounded by a lack of education and training on how to discuss overdose prevention with patients without causing offense, particularly those who are prescribed opioids for chronic pain. mdpi.com

Addressing this multifaceted stigma requires a comprehensive approach. Public health campaigns and educational initiatives are crucial for reframing naloxone as a first-aid tool and addiction as a treatable disease. nacoa.orgnih.gov Some proposed strategies include:

Language and Framing: Re-labeling naloxone training as "overdose first aid" can help destigmatize the act of being prepared to respond to an overdose. news-medical.net

Universal Approaches: Implementing "opt-out" methods for naloxone provision, where it is offered to all individuals receiving an opioid prescription unless they decline, can normalize its distribution and reduce the perception of targeting. nih.gov

Peer-Led Education: Utilizing peers with lived experience of overdose and recovery can be a powerful tool in educating others and reducing stigma within communities of people who use drugs. recoveryanswers.org

Community-Level Interventions: Making naloxone widely available in public spaces, such as through vending machines, can help to normalize its presence and reduce barriers to access. osu.edu

The following table outlines the sources of naloxone-related stigma and corresponding strategies to address them.

Source of StigmaManifestation of StigmaMitigation StrategySource Citation
General Public/CommunityBelief that naloxone enables or encourages drug use.Public awareness campaigns framing naloxone as a first-aid/safety tool. safeproject.usnacoa.org
Individuals with Opioid Use DisorderFear of being identified as a drug user; belief that carrying naloxone conflicts with abstinence goals.Reframing naloxone as a tool for community safety; peer-led training and support. news-medical.netrecoveryanswers.org
Healthcare ProvidersNegative attitudes toward patients with substance use disorder; reluctance to prescribe/dispense due to fear of offending patients or lack of training.Education on addiction as a medical condition; universal screening and "opt-out" prescribing protocols. nih.govmdpi.com
Systemic/StructuralFear of legal repercussions for carrying or administering naloxone.Implementation and promotion of Good Samaritan laws that protect bystanders who assist in an overdose. nih.gov

Analytical Methods and Formulation Research

Analytical Techniques for Quantification of Naloxone (B1662785) Hydrochloride in Biological and Pharmaceutical Matrices

A range of analytical methods are employed for the quantification of naloxone hydrochloride, each offering distinct advantages in terms of sensitivity, selectivity, and application. These methods are crucial for pharmacokinetic studies, quality control of dosage forms, and stability testing. ijpsjournal.comnih.gov

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of this compound in pharmaceutical formulations and biological fluids. japsonline.comlupinepublishers.comtandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. lupinepublishers.comlupinepublishers.comnih.gov

Several validated RP-HPLC methods have been established for the simultaneous estimation of this compound and other active pharmaceutical ingredients, such as buprenorphine. lupinepublishers.comnih.gov These methods are valued for their accuracy, precision, and simplicity, making them suitable for routine quality control analyses. nih.gov Key parameters such as the mobile phase composition, flow rate, and detection wavelength are optimized to achieve efficient separation and quantification. lupinepublishers.comlupinepublishers.com For instance, one method uses a mobile phase of pH 6.0 ammonium acetate (B1210297) buffer and acetonitrile (68:32 v/v) with UV detection at 310 nm, achieving retention times of 2.86 minutes for naloxone. lupinepublishers.comlupinepublishers.com Another method for tablet formulations employed a C18 column with a mobile phase of 10 mmol L⁻¹ potassium phosphate buffer (pH 6.0) and acetonitrile (17:83, v/v), with UV detection at 210 nm, yielding a retention time of 2.4 minutes for naloxone. nih.gov

Validation of these HPLC methods, in accordance with International Council for Harmonisation (ICH) guidelines, demonstrates their reliability. lupinepublishers.comnih.gov Validation characteristics include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). lupinepublishers.comnih.gov

Table 1: Example of a Validated RP-HPLC Method for this compound Quantification

Parameter Value
Column Hypersil ODS C18 (250 mm x 4.6mm, 5µm) lupinepublishers.comlupinepublishers.com
Mobile Phase pH 6.0 Ammonium Acetate Buffer: Acetonitrile (68:32 v/v) lupinepublishers.comlupinepublishers.com
Flow Rate 1.0 mL/min lupinepublishers.comlupinepublishers.com
Detection UV at 310 nm lupinepublishers.com
Retention Time 2.86 min lupinepublishers.comlupinepublishers.com
Linearity Range 5-30 µg/mL researchgate.net
LOD 0.08 µg/mL lupinepublishers.comlupinepublishers.com
LOQ 0.26 µg/mL lupinepublishers.comlupinepublishers.com

This interactive table summarizes the key parameters of a validated RP-HPLC method.

For applications requiring higher sensitivity and selectivity, particularly in the analysis of biological samples where concentrations are low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. ijpsjournal.comoup.com This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. vitas.no

LC-MS/MS methods have been developed for the simultaneous determination of naloxone and its metabolites, such as nornaloxone and naloxone-3β-D-glucuronide, in matrices like human plasma, urine, and mouse plasma. oup.comnih.gov These assays are crucial for pharmacokinetic studies. vitas.nonih.gov Sample preparation often involves techniques like solid-phase extraction (SPE) or protein precipitation to remove interferences from the biological matrix. oup.comresearchgate.net The analytes are monitored using electrospray ionization (ESI) in the positive ion multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov

Validated LC-MS/MS methods can achieve very low limits of quantitation. For example, a method for quantifying naloxone and nornaloxone in human plasma demonstrated a lower limit of quantitation (LLOQ) of 0.025 ng/mL for naloxone. oup.com

Table 2: LC-MS/MS Method Parameters for Naloxone Quantification in Human Plasma

Parameter Value
Technique High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry (HPLC–ESI-MS–MS) oup.com
Sample Preparation Solid-Phase Extraction oup.com
Ionization Mode Electrospray Ionization (ESI), Positive oup.comnih.gov
Detection Mode Selective Reaction Monitoring (SRM) oup.com
Calibration Range (Plasma) 0.025 to 2 ng/mL oup.com
Mean Recovery 69.2% oup.com

This interactive table outlines the parameters for a highly sensitive LC-MS/MS method.

UV-Visible spectrophotometry offers a simpler, more accessible, and cost-effective method for the quantification of this compound, particularly in pharmaceutical dosage forms. ijpsjournal.comnih.gov The method is based on the principle that the molecule absorbs light in the UV range. This compound exhibits a maximum absorption wavelength at approximately 280 nm.

Derivative spectrophotometry, specifically the third-order derivative method, has been successfully used for the simultaneous determination of buprenorphine hydrochloride and this compound in tablets without interference from excipients. nih.gov This technique enhances the resolution of overlapping spectra. In one study, measurements were taken at the zero-crossing points of the respective drugs in the third-order derivative spectra, with linearity observed in the range of 5-20 µg/mL for this compound. nih.gov UV-Vis spectrophotometry is also a valuable tool for studying drug loading and release from microparticles. nih.gov

Table 3: Parameters for Third-Order Derivative Spectrophotometric Method

Parameter Buprenorphine HCl Naloxone HCl
Measurement Wavelength 257.8 nm (zero-crossing of naloxone) 252.2 nm (zero-crossing of buprenorphine)
Linearity Range 20-80 µg/mL 5-20 µg/mL
Within-day CV (%) < 2.5% < 2.5%
Between-day CV (%) < 2.5% < 2.5%

This interactive table presents the validation parameters for a derivative spectrophotometric method. nih.gov

While not typically used for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound and its related substances, including degradation impurities. japsonline.com Techniques such as 1D NMR (¹H and ¹³C) and 2D-NMR are employed to definitively identify the chemical structure of unknown impurities formed during stability studies. japsonline.com For instance, NMR was used to deduce the keto and enol forms of a degradation impurity found in this compound injections. japsonline.com This information is vital for understanding degradation pathways. Mass spectrometry is often used in conjunction with NMR to confirm the elemental composition of these impurities. japsonline.com

Near-Infrared (NIR) spectroscopy is another analytical technique that has been cited for the estimation of this compound, often in combination with buprenorphine. ijpsjournal.com This method is rapid and non-destructive, making it potentially suitable for the analysis of pharmaceutical dosage forms. It relies on the absorption of near-infrared radiation by the sample, which corresponds to overtones and combinations of vibrational modes of the molecules.

Stability and Degradation Studies of this compound

Understanding the stability of this compound is essential for determining appropriate storage conditions, shelf-life, and potential degradation pathways. lupinepublishers.com Forced degradation, or stress testing, is a critical component of this process, involving the exposure of the drug to harsh conditions to accelerate its decomposition. lupinepublishers.comlupinepublishers.com

Studies have shown that this compound is susceptible to degradation under various conditions. Photostability is a significant concern; exposure to both artificial light and sunlight can lead to degradation. researchgate.net One study found that after 192 hours at room temperature, this compound in injection solutions degraded by 5.26% under artificial light and up to 15.08% under sunlight. researchgate.net

Forced degradation studies are conducted according to ICH guidelines, exposing this compound to acidic, alkaline, oxidative, thermal, and photolytic stress. lupinepublishers.comlupinepublishers.comresearchgate.net Research indicates that while the compound is highly stable under acidic, oxidative, thermal, and photolytic conditions, some degradation can occur under alkaline conditions. lupinepublishers.comresearchgate.net In contrast, other studies on naloxone injections have identified two specific degradation impurities that increase over time under accelerated stability conditions (40°C / 75% RH). japsonline.com The formation of these impurities was linked to acid-borne oxidative stress. japsonline.com Oxidation appears to be a key degradation pathway, with products such as alcohols, carboxylic acids, lactones, and alpha-hydroxy ketones being identified. whiterose.ac.ukwhiterose.ac.uk

Despite this, this compound has demonstrated remarkable stability under certain challenging storage conditions. Studies on take-home naloxone kits have shown that the drug remains chemically stable with no significant loss of concentration after exposure to heat (e.g., 80°C) or multiple freeze-thaw cycles for up to 28 days. substanceusehealth.canih.govuwaterloo.caresearchgate.net Furthermore, naloxone products stored at room temperature for several months (up to 19 months) past their expiration date have been found to maintain their potency within United States Pharmacopeia (USP) acceptance limits, with no significant degradation products detected. wmpllc.orgnih.gov

Table 4: Summary of this compound Forced Degradation Studies

Stress Condition Observation
Acidic Generally reported as highly stable. lupinepublishers.comresearchgate.net
Alkaline Some degradation observed, with shifts in retention time (RT) in HPLC. lupinepublishers.comresearchgate.net
Oxidative (e.g., H₂O₂) Reported as highly stable in some studies lupinepublishers.comresearchgate.net, while others identify oxidation as a key degradation pathway generating multiple impurities. whiterose.ac.ukwhiterose.ac.ukacs.org
Thermal Generally reported as highly stable. lupinepublishers.comresearchgate.net Stable after exposure to 80°C for 28 days. nih.govuwaterloo.ca
Photolytic Degradation observed under both artificial light and sunlight. researchgate.net
Freeze-Thaw Cycles Stable after multiple cycles between -20°C and 4°C for 28 days. nih.govuwaterloo.ca

This interactive table summarizes the findings from various forced degradation and stability studies.

Identification and Characterization of Degradant Impurities

The stability of this compound is a critical aspect of its pharmaceutical development, as degradation can lead to the formation of impurities that may impact efficacy and safety. Research has focused on identifying and characterizing these degradant impurities that form during storage and under stress conditions.

During stability studies of this compound injections under accelerated conditions (40°C/75%RH), the formation of several unknown impurities has been observed. japsonline.comwhiterose.ac.uk One study identified two specific acid-borne oxidative impurities that increased over a six-month period. japsonline.com High-performance liquid chromatography (HPLC) with UV detection is a primary analytical technique used to detect and quantify these impurities. japsonline.com

For structural elucidation, a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is employed. nih.gov In one investigation, preparative HPLC was used to isolate two degradant impurities. japsonline.com ESI-MS/MS analysis of the first impurity showed a protonated molecular ion peak at m/z 342.1, which is 14 atomic mass units higher than that of naloxone, suggesting an oxidation product. japsonline.com Further analysis using 1H-NMR and 13C-NMR revealed structural modifications, and the data suggested that this impurity exists in an equilibrium between an enol and a keto form in solution. japsonline.com

In studies of a combination drug product containing buprenorphine and naloxone, as many as 15 naloxone-related degradants were detected at or above the reporting threshold defined by the International Conference on Harmonisation (ICH) guidelines. nih.gov While mass spectrometry and NMR spectroscopy were used to assign putative structures to these impurities, confirmation often requires comparison to a synthesized authentic sample. nih.gov The synthesis of one such degradant, referred to as "Degradant E," confirmed its structure as a diacid resulting from the oxidative cleavage of the C6–C7 bond in the naloxone molecule. nih.gov

The table below summarizes some of the identified degradant impurities of this compound.

Impurity Name/IdentifierMethod of IdentificationKey Structural FeaturesReference
Impurity-IHPLC, ESI-MS/MS, 1H-NMR, 13C-NMRMolecular ion peak (M+H)+ at m/z 342.1 (14 amu > Naloxone); exists in enol and keto forms. japsonline.com
Degradant EMass Spectrometry, NMR, Chemical SynthesisDiacid formed by oxidative cleavage of the C6–C7 bond. nih.gov
10-ketonaloxoneChemical Synthesis, X-ray CrystallographyOxidation product at the 10-position. researchgate.net

Stability Under Various Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines. japsonline.comhumanjournals.com

Research has shown that this compound exhibits varying degrees of stability under different stress conditions. In one study, this compound was found to be highly stable under acidic, oxidative, thermal, and photolytic conditions. humanjournals.comresearchgate.netresearchgate.net However, under alkaline conditions, a shift in the retention time was observed in HPLC analysis, though no additional degradation peaks were noted, suggesting a change in the molecule that did not lead to significant degradation products under the tested conditions. humanjournals.comresearchgate.net

Conversely, another study involving a this compound injection reported the formation of two significant degradation impurities under acidic stress (1 N HCl for 7 days). japsonline.com This suggests that the formulation and the specific conditions of the stress test can significantly influence the degradation pathway.

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), has been shown to generate various oxidation products. whiterose.ac.uk These can include alcohols, carboxylic acids, lactones, and alpha-hydroxy ketones. whiterose.ac.uk Thermal degradation studies, conducted by exposing the drug to dry heat, have also been performed to assess its stability at elevated temperatures. tandfonline.com Photolytic stability is evaluated by exposing the drug to UV radiation, and some studies have indicated that naloxone can be susceptible to degradation under these conditions. tandfonline.com

The following table summarizes the findings from various stability studies on this compound under different stress conditions.

Stress ConditionReagent/MethodObservationReference
Acidic Hydrolysis 1 N HClHighly stable in some studies; formation of two impurities in another. japsonline.comhumanjournals.comresearchgate.net
Alkaline Hydrolysis 0.01 N NaOHShift in HPLC retention time, but considered highly stable. humanjournals.comresearchgate.nettandfonline.com
Oxidative 1% H₂O₂Formation of various oxidation products (alcohols, ketones, etc.). whiterose.ac.uktandfonline.com
Thermal Hot air ovenFound to be sensitive to thermal conditions in some studies. tandfonline.com
Photolytic UV radiationSusceptible to degradation under UV light. tandfonline.com

Novel Formulations and Delivery Systems Research

Intranasal Formulations (e.g., concentrated sprays, novel devices)

Intranasal administration of naloxone is a non-invasive and rapid method for emergency use. nih.gov Research has focused on developing novel intranasal formulations to improve absorption and ease of use. One area of development is concentrated nasal sprays. For instance, Narcan® Nasal Spray is a needle-free device that delivers a 4 mg concentrated dose of this compound in a single 0.1 mL spray. nih.govprnewswire.com Pharmacokinetic studies have shown that this formulation achieves plasma concentrations detectable within 2.5 minutes, and the maximum concentration is reached as rapidly as with an intramuscular injection. prnewswire.com

Another innovative approach is the development of dry powder-based intranasal formulations. nih.govpharmaexcipients.com One such formulation, FMXIN001, consists of naloxone microspheres (5-30 µM) blended with larger lactose monohydrate particles (40–240 µM). nih.govresearchgate.net The lactose particles act as a carrier and a disaggregating agent. researchgate.net In vitro studies using a nasal cast showed that this formulation primarily deposits naloxone in the middle turbinates region of the nasal cavity. pharmaexcipients.comresearchgate.net Clinical trials in healthy adults demonstrated that the powder-based spray resulted in significantly higher naloxone exposure at early time points (4, 10, and 30 minutes) compared to the liquid nasal spray, suggesting a more rapid onset of action. nih.govresearchgate.net

The table below compares key features of different intranasal this compound formulations.

Formulation TypeExample Product/Research NameKey FeaturesResearch Findings
Concentrated Liquid Spray Narcan® Nasal Spray4 mg naloxone HCl in 0.1 mL; needle-free, ready-to-use device.Detectable plasma levels in 2.5 mins; Cmax achieved as rapidly as IM injection. prnewswire.com
Dry Powder Spray FMXIN001Naloxone microspheres blended with lactose monohydrate particles.More rapid absorption in the first 30 minutes compared to liquid spray. nih.govresearchgate.net
Investigational Liquid Spray i.n.100Naloxone HCl powder suspended in a vehicle with polysorbate 20 and sodium lauryl sulfate.Lower absolute bioavailability but substantially shorter mean absorption time compared to IM. nih.gov

Auto-injector Devices (Intramuscular/Subcutaneous)

Auto-injector devices have been developed to facilitate the rapid administration of this compound via intramuscular or subcutaneous routes, especially by individuals without medical training. nih.govnih.gov These devices are designed for ease of use in emergency situations. nih.gov

One example is the Evzio® auto-injector, a pre-filled, single-use device containing 0.4 mg of this compound. nih.govmedicalletter.org A key feature of this device is its electronic voice instruction system that guides the user through the administration process. nih.govnih.gov Upon actuation, the device automatically inserts the needle, delivers the medication, and then retracts the needle into its housing, concealing it before, during, and after the injection. drugs.com Another naloxone auto-injector is designed to deliver a 10 mg dose. fda.gov

Pharmacokinetic studies have compared the delivery from auto-injectors to administration with a standard syringe. A study with a 0.4 mg naloxone auto-injector in healthy subjects found that it provided an equivalent area under the curve (AUC) and a 15% greater maximum concentration (Cmax) compared to the same dose given via a standard syringe. drugs.com The median time to maximum concentration (Tmax) was 0.25 hours. drugs.com These devices are intended for administration into the anterolateral aspect of the thigh and can be used through clothing if necessary. nih.govfda.gov

Device FeatureDescription
Mechanism Automatic needle insertion, drug delivery, and needle retraction. drugs.com
User Guidance Some devices include electronic voice instructions to guide administration. nih.gov
Route of Administration Intramuscular or subcutaneous injection, typically in the thigh. fda.gov
Pharmacokinetics Provides equivalent AUC and higher Cmax compared to a standard syringe. drugs.com

Oral Formulations (e.g., Nanoparticle-based systems)

The oral bioavailability of naloxone is very low, estimated to be less than 2%, which has historically limited the development of oral formulations. flintbox.com However, recent research has explored the use of nanotechnology to overcome this challenge. Novel oral formulations based on polymer nanoparticles have been developed to encapsulate naloxone (NP-naloxone). acs.orgresearchgate.net

This approach aims to create a sustained-release oral formulation with a rapid onset of action. flintbox.comacs.org Studies in mice have shown that a single oral dose of NP-naloxone was effective in inhibiting the effects of morphine for at least 24 hours. acs.orgnih.gov The onset of action was observed to be approximately five minutes. researchgate.netnih.gov

A significant advantage of this nanoparticle-based oral delivery system is the potential for a longer duration of action compared to injectable naloxone, which has a short elimination half-life. flintbox.comresearchgate.net This could help prevent the recurrence of respiratory depression from long-acting opioids. researchgate.net Furthermore, the research in animal models suggests that this oral formulation may precipitate fewer withdrawal symptoms compared to injectable naloxone. acs.orgnih.gov

Formulation ApproachKey InnovationPreclinical Findings (in mice)
Polymer Nanoparticles Encapsulation of naloxone to improve oral bioavailability and provide sustained release.Onset of action ~5 minutes; effective for at least 24 hours; precipitated minimal withdrawal behaviors at lower doses. acs.orgnih.gov

Buccal and Transbuccal Delivery Systems

Buccal and transbuccal delivery, where the drug is absorbed through the mucous membranes of the cheek, represents another non-invasive alternative to injection. hra.nhs.ukpharmaceutical-journal.com This route allows for direct access to the systemic circulation, bypassing first-pass metabolism in the liver. pharmaceutical-journal.com

Another proof-of-concept study in a dog model tested a novel transbuccal swab delivery system. biorxiv.org This system utilized a mucoadhesive, plant-based, film-forming resin (tincture of benzoin) to apply this compound to the buccal membrane. biorxiv.orgdntb.gov.ua The results showed that this formulation demonstrated rapid systemic absorption, with a time to maximum plasma concentration comparable to that of an intramuscular injection. biorxiv.org The mucoadhesive properties of the resin allowed for a sufficient residence time to facilitate drug permeation across the buccal mucosa. biorxiv.org

Delivery SystemFormulationKey Findings
Buccal Solution Naloxone-hydrochloride solutionA pilot study aimed to establish absorption kinetics (Tmax, Cmax, bioavailability) compared to IM and IV routes. hra.nhs.uk
Transbuccal Swab Naloxone-HCl in a mucoadhesive, plant-based film-forming resin.In a dog model, demonstrated rapid absorption and Tmax comparable to IM injection. biorxiv.org

Freeze-Dried Formulations

Freeze-drying, or lyophilization, has been explored as a method for creating novel formulations of this compound, particularly for rapid administration routes. The inherent water solubility of naloxone's salt form makes it an excellent candidate for such development. europeanpharmaceuticalreview.com Research has focused on creating instantly disintegrating buccal tablets (IDBTs) that release the active pharmaceutical ingredient quickly within the mouth without the need for water. europeanpharmaceuticalreview.com

These formulations are designed to be porous, which mitigates choking hazards, and can offer improved chemical stability compared to liquid-based nasal sprays. europeanpharmaceuticalreview.com The development of these freeze-dried products involves carefully selected excipients to ensure the final product's physical and chemical specifications, such as rapid dissolution and stability. europeanpharmaceuticalreview.com

One successful formulation study reported the composition of an IDBT that disintegrated in under 10 seconds. researchgate.net The components were chosen for their specific functions in creating a stable and effective orally disintegrating tablet.

Table 1: Example Composition of a this compound Freeze-Dried IDBT

Component Concentration (% w/w) Function Source
Gelatine 65% Polymer; forms an amorphous matrix for the tablet structure. researchgate.net
Mannitol 24% Bulking agent; improves porosity and mechanical strength. europeanpharmaceuticalreview.comresearchgate.net

The manufacturing process for these tablets involves a specific freeze-drying cycle to achieve the desired porous structure. europeanpharmaceuticalreview.com The cycle consists of freezing the aqueous solution, an annealing step, a primary drying phase to sublimate ice, and a secondary drying phase to remove unfrozen water. europeanpharmaceuticalreview.com

Table 2: Example Parameters for a Freeze-Drying Cycle for Naloxone IDBTs

Stage Parameter Value Source
Freezing Temperature -20°C europeanpharmaceuticalreview.com
Annealing Temperature -80°C europeanpharmaceuticalreview.com
Primary Drying Temperature -40°C europeanpharmaceuticalreview.com
Pressure ≤ 0.01 mbar europeanpharmaceuticalreview.com
Secondary Drying Temperature Ramp from -40°C to 25°C europeanpharmaceuticalreview.com

A significant challenge in the development of freeze-dried ODTs is their sensitivity to atmospheric moisture, which can prematurely trigger disintegration. europeanpharmaceuticalreview.com To address this, storage under nitrogen is required. Research has shown that with this protective measure, naloxone IDBTs can maintain chemical and physical stability for at least nine months. europeanpharmaceuticalreview.com Performance tests using synthetic saliva demonstrated a 90% disintegration time of just six seconds for these formulations. europeanpharmaceuticalreview.com

Extended-Release Formulations

Research into extended-release (XR) formulations of naloxone aims to prolong its duration of action. One prominent area of investigation involves the use of biodegradable polymers to create microparticle delivery systems. nih.gov

Polymer-Based Microparticles Poly(lactide-co-glycolide) (PLGA) has been a primary polymer of choice for developing long-acting injectable formulations. nih.gov Studies have focused on encapsulating naloxone within PLGA microparticles to control its release over time. A common fabrication method is the water/oil/water (W/O/W) double emulsion technique, which has been used to load this compound into PLGA microspheres. nih.gov

Research has demonstrated the feasibility of creating naloxone-PLGA microparticles with varying drug loads and release profiles. The characteristics of the formulation can be controlled by adjusting manufacturing parameters. nih.gov For instance, reducing the average size of the microparticles from 50 μm to 23 μm was found to eliminate an initial lag phase in drug release, leading to a more steady-state profile. nih.gov

Table 3: Research Findings on Naloxone-PLGA Microparticle Formulations

Parameter Finding Source
Drug Loading 21%–51% (using naloxone base) nih.gov
2–8% (using this compound) nih.gov
Encapsulation Efficiency 70–85% nih.gov
In Vitro Release Duration 4 to 35 days nih.gov
Influential Factors - Lactide-to-glycolide (L:G) ratio nih.gov
- Theoretical drug loading percentage nih.gov

Prodrug Depot Technology An alternative strategy for extending naloxone release involves prodrug technology. researchgate.netpacific.edu This approach utilizes a chemically modified version of naloxone that, once administered, converts back to the active drug. One novel system involves a naloxone prodrug that is fully soluble upon injection but forms a depot at physiological pH. researchgate.net

In preclinical studies, a single subcutaneous dose of a specific naloxone prodrug (AG10-L-E2-Naloxone) formed a zwitterionic depot, enabling a steady, extended release of naloxone over several days in both rats and cynomolgus monkeys. researchgate.net This non-polymeric, depot-forming technology represents a distinct approach to achieving sustained naloxone levels. researchgate.net

Oral Sustained-Release Formulations Sustained-release (SR) oral formulations of this compound have also been developed for specific therapeutic applications. oup.comnih.gov These formulations are designed to deliver the drug slowly and steadily within the gastrointestinal tract. One such formulation incorporates this compound into a matrix within a capsule to control its release throughout the distal small bowel and colon. oup.com

Future Directions and Emerging Research Areas

Combination Therapies with Naloxone (B1662785) Hydrochloride

The therapeutic utility of naloxone hydrochloride has been expanded through its inclusion in combination drug formulations. These products are designed to achieve specific clinical outcomes, primarily in the treatment of Opioid Use Disorder (OUD) and the deterrence of prescription opioid misuse.

One of the most significant combination therapies is the co-formulation of buprenorphine and naloxone, available under brand names like Suboxone. wikipedia.org Buprenorphine is a partial opioid agonist that alleviates withdrawal symptoms and cravings in individuals with OUD. baartprograms.comnih.gov Naloxone is included in these sublingual or buccal formulations to deter intravenous misuse. wikipedia.orgdrugbank.com When taken as directed under the tongue, the naloxone component has poor bioavailability and does not interfere with the therapeutic effects of buprenorphine. drugbank.com However, if the product is dissolved and injected, the naloxone becomes highly bioavailable and can precipitate acute, unpleasant withdrawal symptoms, thereby discouraging this route of administration. baartprograms.comdrugbank.com The U.S. Food and Drug Administration (FDA) approved buprenorphine and its combination products in 2002 for medication-assisted treatment (MAT). baartprograms.com

Another application of combination therapy is in abuse-deterrent formulations of opioid analgesics. An example is the combination of oxycodone hydrochloride and this compound in a prolonged-release tablet (Targiniq ER). medscape.comnih.gov This formulation is intended for severe pain requiring long-term opioid treatment. medscape.com The naloxone is added to counteract the euphoric effects of oxycodone if the tablet is crushed and snorted or dissolved for injection. medscape.com In such cases, the naloxone blocks the opioid receptors, making the drug less appealing to abusers who prefer non-oral routes. nih.gov When taken orally as prescribed, the naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability (<3%), which prevents it from interfering with the analgesic action of the oxycodone in the central nervous system. dovepress.com Instead, it primarily acts locally on opioid receptors in the gut to mitigate opioid-induced constipation, a common side effect of chronic opioid therapy. nih.govresearchgate.net

Research has also explored the combination of buprenorphine/naloxone with naltrexone (B1662487) for treating cocaine dependence in individuals with a history of opioid use. nih.gov The rationale is that concurrent administration may reduce cocaine use while minimizing the risk of opioid craving or dependence. nih.gov

Table 1: Overview of this compound Combination Therapies

Combination Product Therapeutic Goal Mechanism of Naloxone Action
Buprenorphine/Naloxone Treatment of Opioid Use Disorder (OUD) Deters intravenous misuse by precipitating withdrawal if injected. wikipedia.orgbaartprograms.com
Oxycodone/Naloxone Pain management with abuse deterrence Blocks euphoric effects if crushed and snorted/injected; mitigates opioid-induced constipation when taken orally. medscape.comnih.gov
Buprenorphine/Naloxone + Naltrexone Investigational for Cocaine Dependence May reduce cocaine use, with naltrexone mitigating concerns about opioid dependence. nih.gov

Development of Novel Opioid Receptor Antagonists with Improved Profiles

The limitations of this compound, such as its relatively short duration of action, have spurred research into novel opioid receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

A key example is nalmefene (B1676920) , an opioid receptor antagonist that was FDA-approved in a nasal spray formulation in May 2023 for reversing opioid overdose. uic.edu Compared to naloxone, nalmefene exhibits a higher affinity for opioid receptors and has a significantly longer duration of action. uic.edunih.gov This longer half-life could theoretically be advantageous in overdoses involving long-acting or highly potent synthetic opioids, potentially reducing the risk of "renarcotization" where overdose symptoms reappear as the antagonist wears off. clinicaltrials.gov However, this extended duration of action is also a source of concern, as it may lead to more severe and prolonged precipitated withdrawal symptoms. uic.edunih.gov The American College of Medical Toxicology (ACMT) and the American Academy of Clinical Toxicology (AACT) have recommended continuing to use naloxone as the first-line agent until more clinical data on nalmefene's safety and effectiveness in real-world overdose situations become available. uic.edunih.gov

Another innovative area of research is the development of bivalent ligands. These are molecules that contain two distinct pharmacophores (active components) connected by a spacer. nih.gov This design allows the ligand to potentially interact with and bridge two receptor sites simultaneously. pnas.org Research has focused on creating bivalent ligands that combine a µ-opioid receptor (MOR) agonist with a δ-opioid receptor (DOR) antagonist. nih.gov The theory is that blocking the DOR while activating the MOR could produce analgesia without the common side effects of traditional opioids, such as tolerance and dependence. nih.gov For example, the MDAN series of bivalent ligands, which link an oxymorphone-derived agonist to a naltrindole-related antagonist, has shown promise in preclinical studies by demonstrating potent analgesic properties without evidence of tolerance or physical dependence in mice. pnas.orgvcu.edu The length of the spacer between the two pharmacophores appears to be a critical factor in modulating the ligand's effects. pnas.org

Table 2: Comparison of Naloxone and Nalmefene

Feature This compound Nalmefene
Receptor Affinity Lower Higher uic.edunih.gov
Duration of Action Shorter (approx. 30-90 minutes) nih.govnih.gov Longer (approx. 4-10 hours) clinicaltrials.govnih.gov
Primary Concern Risk of renarcotization with long-acting opioids. nih.gov Potential for severe, prolonged precipitated withdrawal. uic.edu
Clinical Experience Decades of safe and effective use. nih.gov Limited clinical data in overdose patients. uic.edunih.gov
Availability Available over-the-counter (some formulations). uic.edu Currently prescription-only. uic.edu

Personalized Medicine Approaches to this compound Dosing

The concept of personalized medicine, which tailors medical treatment to the individual characteristics of each patient, represents a significant future direction for this compound therapy. Currently, naloxone dosing is largely standardized, with guidelines often recommending an initial dose that can be repeated if the patient does not respond. nih.govmedscape.com However, the optimal dose can vary significantly based on several factors, including the type and quantity of the opioid consumed, the patient's body weight, and their degree of opioid dependence.

The rise of highly potent synthetic opioids like fentanyl has intensified the discussion around dosing. michigan.gov While some have called for higher standard doses of naloxone, research from paramedic responses in Michigan showed that the average dose of naloxone administered (2.7 mg) did not increase between 2019 and 2023, despite a surge in fentanyl-related fatalities. michigan.gov This suggests that titrating the dose to the patient's respiratory response remains an effective strategy for trained professionals. michigan.gov

Future research in personalized medicine for naloxone could focus on several areas:

Pharmacogenomics: Investigating whether genetic variations in opioid receptors or metabolic enzymes influence an individual's response to naloxone. This could potentially lead to genetic testing to predict the required dose, although such markers have not yet been identified.

Biomarker Identification: Researching biomarkers that could rapidly indicate the type and severity of an opioid overdose, allowing for more precise initial dosing.

Dynamic Dosing Algorithms: Developing sophisticated models that integrate patient-specific data (e.g., weight, known substance use history) and real-time physiological feedback (e.g., respiratory rate) to guide naloxone administration, particularly for continuous infusions in a hospital setting for long-acting opioid overdoses. medscape.com

While a truly personalized approach based on genomics is still a distant goal, the principle of titrating the dose to achieve adequate ventilation without inducing severe withdrawal is a cornerstone of current clinical practice and an area for continued refinement. nih.govmedscape.com

Global Health Perspectives on this compound Access and Use

Globally, access to this compound is highly inequitable, presenting a major public health challenge. While naloxone is increasingly available in many high-income countries through pharmacy standing orders, community distribution programs, and first responder initiatives, significant barriers remain, particularly in low- and middle-income countries (LMICs). nih.govcountyhealthrankings.org

Opioid overdose is a worldwide problem, accounting for a large percentage of mortality related to substance use. nih.gov Take-home naloxone (THN) programs have proven effective, yet very few studies on such programs exist from LMICs. nih.gov The barriers to expanding naloxone access are multifaceted:

Cost and Supply: The cost of naloxone products can be prohibitive for individuals and health systems in LMICs. nih.govnih.gov A limited shelf life and low profit margins for pharmaceutical companies can also lead to an unreliable supply. nih.gov

Policy and Legislation: Restrictive laws, the classification of naloxone as a prescription-only medicine, and the lack of its inclusion on essential government purchasing lists can severely limit availability. nih.gov

Lack of Training and Awareness: Inadequate training for healthcare providers, pharmacists, and potential lay responders on overdose recognition and naloxone administration is a major obstacle. nih.gov

Stigma and Fear: Stigma against people who use drugs can deter individuals from seeking or carrying naloxone. nih.govnih.gov Furthermore, in regions with severe penalties for drug offenses, fear of legal repercussions for reporting an overdose can prevent life-saving intervention. nih.gov

In contrast, many developed nations have implemented policies to widen access. As of 2020, all 50 U.S. states and Washington, D.C. have enacted naloxone access laws. countyhealthrankings.org Studies from the U.S. and the U.K. have found that distributing naloxone is highly cost-effective. nih.govnih.gov One economic model estimated that for every dollar spent on a community naloxone distribution program in North Carolina, over $2,500 in societal benefits were generated by averting overdose deaths. cdc.gov

Addressing the global disparity requires international collaboration, funding, policy reform to de-restrict naloxone access, and culturally competent training programs to overcome local barriers. nih.gov

Integration of this compound Research with Broader Public Health Initiatives

The integration of this compound into public health strategies is a cornerstone of the modern response to the opioid crisis. Research is increasingly focused not just on the pharmacology of the compound, but on the effectiveness of the systems designed to get it into the hands of those who can save a life.

The primary vehicle for this integration is the Opioid Overdose Education and Naloxone Distribution (OEND) program. countyhealthrankings.org These programs train potential bystanders—including people who use drugs, their friends and family, and community members—to recognize the signs of an overdose and administer naloxone. countyhealthrankings.orgnih.gov Research has consistently demonstrated the effectiveness of OEND programs.

Cost-Effectiveness: Economic modeling has shown OEND programs to be highly cost-effective. upenn.edu One study estimated that distributing naloxone to heroin users could prevent one death for every 227 kits distributed, at an incremental cost-effectiveness ratio of just $438 per quality-adjusted life-year (QALY) gained. upenn.edu

Future research in this area aims to optimize these public health initiatives. This includes studying the most effective strategies for reaching marginalized and rural populations, who often have lower rates of naloxone access. countyhealthrankings.orgvitalstrategies.org It also involves evaluating novel distribution models, such as publicly available naloxone housing units (naloxone boxes), which function similarly to public defibrillators. columbia.edu Integrating naloxone distribution with other harm reduction services, such as syringe service programs and fentanyl test strip distribution, is a key strategy for creating a comprehensive public health response. columbia.edu

Table 3: Reported Effectiveness of Community Naloxone Distribution Programs

Study Finding Location/Context Reported Outcome Citation
Meta-Analysis (2003-2018) Various Community Programs 98.3% survival rate when administered by people who use drugs. nih.gov
Observational Study Massachusetts, USA Communities with OEND programs had significantly lower overdose death rates. temple.eduupenn.edu
Observational Study North Carolina, USA Counties with higher naloxone distribution had up to a 14% lower OOD rate. cdc.gov
Economic Model Heroin Users One death prevented per 227 kits distributed; highly cost-effective. upenn.edu

Impact of Novel Synthetic Opioids on this compound Efficacy and Dosing

The proliferation of potent novel synthetic opioids, particularly fentanyl and its analogues like carfentanil , has presented a significant challenge to traditional opioid overdose response protocols and raised questions about the efficacy of this compound. nih.govfrontiersin.org These synthetic compounds are responsible for a dramatic increase in overdose deaths due to their high potency, rapid onset, and in some cases, longer duration of action compared to naloxone. nih.govfrontiersin.org

This has led to a debate surrounding two main theories:

Renarcotization: This theory posits that because naloxone has a shorter pharmacokinetic profile than many potent synthetic opioids, a single dose may be insufficient. The initial reversal may be successful, but as the naloxone is metabolized and eliminated, the more persistent opioid can re-engage the receptors, causing the person to fall back into a state of respiratory depression. nih.govfrontiersin.org

Naloxone Resistance: This is a more controversial and often misunderstood concept. It theorizes that some opioids may be so potent or bind to the µ-opioid receptor so tightly that standard doses of naloxone are unable to displace them effectively. nih.govfrontiersin.org However, scientific evidence largely refutes the idea that fentanyl and its analogues are truly "resistant" to naloxone. changingthenarrative.newsphra.org In-vitro studies have demonstrated that naloxone can displace even highly potent agonists like carfentanil from the µ-opioid receptor. nih.govfrontiersin.org

The practical reality is that overdoses involving these substances often require more naloxone to achieve reversal. nih.govfrontiersin.org An in-vitro study found that while carfentanil was roughly 100 times more potent than fentanyl, it required a significantly greater concentration of naloxone to antagonize its effects. frontiersin.org This does not indicate resistance, but rather reflects the competitive nature of the antagonist at the receptor site when faced with a highly potent and concentrated agonist. nih.govfrontiersin.org

This has led to the development and release of higher-dose naloxone formulations. michigan.govwa.gov However, the necessity of these high-dose products for initial community response is debated. Data from Michigan paramedics did not show an increase in the average total naloxone dose administered despite the rise of fentanyl. michigan.gov Public health bodies and toxicology experts often recommend a titrated approach, starting with a standard dose and administering further doses as needed based on the patient's respiratory status, to avoid precipitating severe and potentially dangerous withdrawal. nih.govwa.gov The challenge posed by synthetic opioids is not that naloxone is ineffective, but that reversing their effects requires a more aggressive and sustained response, highlighting the critical need for immediate medical intervention following naloxone administration. nih.govchangingthenarrative.news

Strategies to Overcome Barriers to this compound Uptake and Use

The expansion of access to this compound is a critical public health strategy, yet several barriers impede its widespread uptake and use. Overcoming these challenges requires a multi-faceted approach involving policy changes, innovative distribution models, and public education. Key barriers identified include cost, legal and regulatory restrictions, stigma, and lack of knowledge or training. heraldopenaccess.usvitalstrategies.orgtandfonline.com

Strategies to counter these obstacles are centered on increasing availability and reducing the apprehension associated with obtaining and using the medication. One of the most significant legal strategies has been the implementation of naloxone access laws and "Good Samaritan" laws. vitalstrategies.orgcato.org Naloxone access laws, particularly those creating standing orders, allow pharmacists to dispense this compound without a patient-specific prescription, thereby removing a major access barrier. heraldopenaccess.uscato.org Good Samaritan laws provide legal protection to individuals who administer naloxone in good faith during an overdose event, encouraging bystander intervention.

Cost and insurance coverage issues present another substantial hurdle. heraldopenaccess.usvitalstrategies.org To address this, many programs rely on public funding and grants to distribute naloxone at no cost to recipients. Furthermore, policies that mandate insurance coverage for naloxone can help alleviate the financial burden on individuals.

Distribution models have evolved to reach those most at risk. Community-based programs, often operated by harm reduction organizations and needle syringe programs, are highly effective in training and equipping individuals who use opioids and their social networks with naloxone. heraldopenaccess.ustandfonline.com These programs have demonstrated success in increasing naloxone access and reducing opioid-related deaths. heraldopenaccess.usnih.gov Peer distribution models, which train people who use opioids to distribute naloxone within their own networks, leverage trusted relationships to reach a high-risk population that may not engage with traditional healthcare services. heraldopenaccess.us

The complexity of administration and associated stigma have also been addressed through innovation and education. tandfonline.comcato.org The development and approval of user-friendly intranasal spray formulations, which require no assembly or specialized training, have broadened the potential for use by untrained laypeople. tandfonline.comcato.org Education and awareness campaigns are crucial for normalizing naloxone as a first-aid tool and dispelling the stigma associated with opioid use. heraldopenaccess.usnih.gov These campaigns often target the general public, first responders, and healthcare professionals to increase knowledge about overdose recognition and response. tandfonline.comnih.gov

Interactive Data Table: Barriers to this compound Uptake and Corresponding Strategies

BarrierDescriptionOvercoming StrategySupporting Evidence
Legal & Regulatory Prescription requirements and fear of legal repercussions for possessing or administering naloxone. cato.orgEnact standing order laws for pharmacy dispensing; Implement Good Samaritan laws to protect bystanders. heraldopenaccess.usvitalstrategies.orgcato.orgStates with naloxone access laws show decreased overdose deaths. vitalstrategies.org Dispensing laws increased naloxone claims significantly. cato.org
Cost & Insurance High out-of-pocket costs and lack of adequate insurance coverage for naloxone products. heraldopenaccess.usvitalstrategies.orgProvide public funding for free distribution programs; Advocate for mandatory insurance coverage. vitalstrategies.orgCommunity-based programs successfully distribute naloxone to thousands, often for free. vitalstrategies.org
Stigma Negative perceptions associated with opioid use and carrying an overdose reversal medication. heraldopenaccess.ustandfonline.comPublic awareness and education campaigns to destigmatize opioid use disorder and normalize naloxone as a safety tool. heraldopenaccess.usnih.govEducation helps reframe naloxone as a critical first-aid component, similar to an EpiPen.
Lack of Knowledge Unfamiliarity with overdose signs, and how and when to use naloxone among laypeople and some professionals. tandfonline.comnih.govCommunity-based training programs; Overdose education integrated into healthcare and pharmacy settings. heraldopenaccess.ustandfonline.comTraining programs have equipped over 150,000 people, leading to thousands of overdose reversals. vitalstrategies.org
Accessibility & Distribution Limited points of access, especially in rural areas, and complex administration of early injectable forms. cato.orgnih.govImplement diverse distribution models (pharmacy, community, peer-based); Develop and promote easy-to-use nasal spray formulations. heraldopenaccess.uscato.orgThe introduction of nasal sprays significantly increased naloxone dispensing in states with access laws. cato.org

Research on Neuromodulatory Effects of this compound Beyond Opioid Antagonism

While this compound is fundamentally characterized as a competitive antagonist at opioid receptors, a growing body of research indicates that its pharmacological profile extends to neuromodulatory effects independent of this primary mechanism. nih.govresearchgate.net This research has revealed that naloxone can influence neuroinflammatory processes, primarily through its interaction with non-opioid targets on glial cells, the resident immune cells of the central nervous system. researchgate.netnih.gov

A key area of this emerging research focuses on Toll-like receptor 4 (TLR4). nih.govnih.gov TLR4 is a pattern recognition receptor involved in the innate immune response and has been implicated in neuroinflammation and neuropathic pain. nih.govnih.gov Studies have demonstrated that naloxone can act as a TLR4 antagonist. nih.govfrontiersin.org This action is not dependent on opioid receptor activity, a fact highlighted by experiments using (+)-naloxone, the opioid-inactive stereoisomer of the clinically used (-)-naloxone. nih.govnih.gov Both isomers have been shown to be effective at inhibiting TLR4 signaling, which in turn suppresses the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov By blocking the TLR4 signaling cascade, naloxone can attenuate inflammation-mediated neurodegeneration. nih.gov

The inhibition of microglial activation is a central component of naloxone's non-opioid-mediated effects. researchgate.netnih.gov Activated microglia, in response to stimuli like lipopolysaccharide (LPS), release a host of neurotoxic substances, including pro-inflammatory cytokines and reactive oxygen species like superoxide (B77818). nih.govresearchgate.net Research has shown that naloxone can inhibit the activation of microglia, thereby reducing the release of these harmful mediators. nih.govsemanticscholar.org Specifically, the inhibition of superoxide production appears to be a key event in the neuroprotective effects afforded by naloxone. nih.govresearchgate.net This anti-inflammatory and neuroprotective action has been observed in various experimental models, including those for Parkinson's disease, Alzheimer's disease, and ischemic stroke. researchgate.netnih.goveneuro.org

Further research has begun to explore other potential mechanisms. One study identified that naloxone may exert its anti-inflammatory effects by inhibiting the ATP-sensitive potassium (KATP) channel in microglia. nih.govsemanticscholar.org In LPS-stimulated microglial cells, naloxone was found to inhibit the activation of the KATP channel, and blocking this channel with an antagonist reversed naloxone's suppressive effects on inflammation. nih.gov These findings suggest that naloxone's neuromodulatory actions are complex and may involve multiple pathways beyond both opioid and TLR4 receptors.

Interactive Data Table: Research Findings on this compound's Non-Opioid Neuromodulatory Effects

Target/MechanismObserved Effect of this compoundResearch FindingPotential Implication
Toll-like Receptor 4 (TLR4) Acts as a functional antagonist, inhibiting signaling. nih.govnih.govfrontiersin.orgBoth (-) and (+) isomers of naloxone inhibit the TLR4-TRIF-IRF3 signaling pathway, reducing pro-inflammatory factor production (e.g., TNF-α, NO). nih.govTreatment for neuropathic pain and other neuroinflammatory conditions. nih.gov
Microglial Activation Suppresses the activation of microglial cells. nih.govresearchgate.netnih.govReduces the expression of Iba-1 (a microglia marker) and the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and superoxide in response to stimuli like LPS. researchgate.netnih.govNeuroprotection in diseases with an inflammatory component, such as Parkinson's, Alzheimer's, and retinal degeneration. researchgate.netarvojournals.org
NADPH Oxidase (NOX2) Directly interacts with and inhibits the gp91phox subunit of the NOX2 enzyme. nih.govInhibition of NOX2-derived superoxide production is a key mechanism for its anti-inflammatory and neuroprotective effects. nih.govA direct target for reducing oxidative stress in neurodegenerative processes.
ATP-Sensitive Potassium (KATP) Channel Inhibits the activation of the KATP channel in microglial cells. nih.govsemanticscholar.orgNaloxone's ability to reduce neuroinflammation was partially reversed by a KATP channel antagonist, suggesting this channel is part of its mechanism of action. nih.govA novel pathway for modulating neuroinflammatory responses.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of naloxone hydrochloride in experimental formulations?

  • Answer : Thin-layer chromatography (TLC) and titration are standard methods. For TLC, prepare test solutions using methanol and compare spots with reference standards (USP Naloxone RS and Noroxymorphone Hydrochloride RS). Use ammoniacal butanol as the mobile phase and ferric chloride-potassium ferricyanide reagent for visualization . Titration with 0.1 N silver nitrate in glacial acetic acid can quantify chloride content (target range: 9.54–9.94%) .

Q. How should this compound be handled to ensure laboratory safety during in vitro studies?

  • Answer : Use local exhaust ventilation and personal protective equipment (PPE) to avoid inhalation or skin contact. Avoid exposure to strong oxidizers, and store in tightly sealed, light-resistant containers at 15–30°C. Post-handling, wash skin with soap and water, and rinse eyes immediately if contaminated .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Answer : this compound is stable in water and dilute acids but degrades in alkaline conditions. Store solutions at pH ~3.5 (matching its injection formulation) to prevent hydrolysis. Thermal decomposition above 105°C releases toxic gases, necessitating controlled drying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in naloxone’s efficacy across opioid detoxification studies?

  • Answer : Variations in detox protocols (e.g., rapid vs. ultrarapid detox under anesthesia) and outcome measures (short-term vs. ≥7-day follow-ups) contribute to discrepancies. Standardize protocols using randomized controlled trials (RCTs) with matched control groups and track long-term relapse rates .

Q. What experimental designs are optimal for studying naloxone’s mechanism in neuropathic pain models?

  • Answer : Use rat models with spinal nerve ligation to induce neuropathic pain. Administer naloxone intrathecally and quantify spinal cord biomarkers (e.g., CD11b/c for microglia activation, GFAP for astrocytes) via immunohistochemistry. Compare results with opioid agonist-only cohorts to isolate antagonist effects .

Q. How does naloxone’s pharmacokinetic profile influence dosing regimens in preclinical studies?

  • Answer : Naloxone has poor oral bioavailability; use subcutaneous or intravenous routes for consistent plasma levels. In rodents, a 0.4 mg/kg IV dose achieves peak concentration within 5–15 minutes. Adjust dosing intervals based on half-life (30–90 minutes in rats) to maintain therapeutic efficacy .

Q. What methodologies address naloxone’s limited solubility in hydrophobic matrices for targeted drug delivery?

  • Answer : Encapsulate naloxone in PEGylated liposomes or cyclodextrin complexes to enhance solubility. Characterize encapsulation efficiency via UV-Vis spectroscopy at 280 nm and validate release kinetics using dialysis membranes in simulated physiological buffers .

Methodological Challenges & Data Analysis

Q. How should researchers handle impurities detected during naloxone synthesis?

  • Answer : Use HPLC with a C18 column and acetonitrile/water (25:75 v/v) mobile phase to separate impurities. Quantify noroxymorphone (a common byproduct) against a 0.084 mg/mL reference standard. Limit impurities to ≤1.0% as per USP guidelines .

Q. What statistical approaches are suitable for analyzing naloxone’s dose-response relationships in behavioral assays?

  • Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. For opioid reversal studies in mice, calculate ED₅₀ values with 95% confidence intervals and validate via ANOVA for intergroup differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.